molecular formula C7H16N2O B3214724 (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine CAS No. 1152367-84-4

(R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine

Cat. No.: B3214724
CAS No.: 1152367-84-4
M. Wt: 144.21 g/mol
InChI Key: BJCCGQRWHQSBLQ-SSDOTTSWSA-N
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Description

(R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine is a useful research compound. Its molecular formula is C7H16N2O and its molecular weight is 144.21 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Morpholinemethanamine, N,N-dimethyl-, (3R)- is 144.126263138 g/mol and the complexity rating of the compound is 95.6. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,N-dimethyl-1-[(3R)-morpholin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-9(2)5-7-6-10-4-3-8-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCCGQRWHQSBLQ-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1COCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]1COCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701272085
Record name (3R)-N,N-Dimethyl-3-morpholinemethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152367-84-4
Record name (3R)-N,N-Dimethyl-3-morpholinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1152367-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-N,N-Dimethyl-3-morpholinemethanamine
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URL https://comptox.epa.gov/dashboard/DTXSID701272085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine , a chiral morpholine derivative, stands as a molecule of significant interest in the landscape of modern medicinal chemistry and drug discovery. Its unique structural amalgamation, featuring a chiral morpholine core and a dimethylaminomethyl substituent, suggests a rich and varied chemical profile. The morpholine scaffold is a well-established pharmacophore known to enhance the pharmacokinetic properties of drug candidates, while the tertiary amine introduces a basic center, influencing solubility and potential receptor interactions.[1][2]

This technical guide provides a comprehensive overview of the chemical properties of (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine, drawing upon established principles of organic chemistry and data from structurally related compounds. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide will offer expert insights into its predicted characteristics and behavior, providing a solid foundation for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

(R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine possesses a distinct architecture that dictates its chemical behavior. The core of the molecule is a morpholine ring, a six-membered heterocycle containing both an ether and a secondary amine functionality. The chirality is centered at the C-3 position of the morpholine ring, to which a dimethylaminomethyl group is attached.

Table 1: General Physicochemical Properties

PropertyValueSource/Method
CAS Number 1152367-84-4[3]
Molecular Formula C₇H₁₆N₂O[3]
Molecular Weight 144.22 g/mol [3]
IUPAC Name (3R)-N,N-dimethyl-1-morpholin-3-ylmethanamine[3]
Predicted Boiling Point ~180-200 °CBased on structurally similar compounds.
Predicted pKa ~8.5 - 9.5Estimated based on the tertiary amine and morpholine nitrogen.
Predicted logP ~0.5 - 1.5Estimated based on structure.

Note: Predicted values are estimations based on the chemical structure and data from analogous compounds and should be confirmed by experimental analysis.

The presence of two nitrogen atoms, the tertiary amine of the dimethylaminomethyl group and the secondary amine within the morpholine ring, imparts basic properties to the molecule. The tertiary amine is expected to be the more basic of the two, with a predicted pKa in the range of 8.5 to 9.5. This basicity is a critical factor in its potential use as a pharmaceutical intermediate, influencing its solubility in aqueous media and its ability to form salts.

Synthesis and Stereochemistry

The synthesis of chiral 3-substituted morpholines, such as (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine, typically involves strategies that employ chiral starting materials to ensure stereochemical control. A common and effective approach utilizes enantiomerically pure amino acids, like (R)-serine, as the chiral precursor.[4]

A plausible synthetic pathway would involve the protection of the amino group of (R)-serine, followed by reduction of the carboxylic acid to a primary alcohol. The resulting amino alcohol can then be cyclized to form the morpholine ring. Subsequent functionalization at the 3-position would lead to the desired product.

G cluster_0 Synthetic Pathway Start (R)-Serine Step1 N-Protection Start->Step1 Intermediate1 N-Protected (R)-Serinol Step1->Intermediate1 Step2 Reduction of Carboxylic Acid Intermediate2 (R)-3-(Hydroxymethyl)morpholine Derivative Step2->Intermediate2 Intermediate1->Step2 Step3 Cyclization Intermediate3 (R)-3-(Chloromethyl)morpholine Derivative Step3->Intermediate3 Intermediate2->Step3 Step4 Functional Group Interconversion (e.g., to -CH2Cl) Final (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine Step4->Final Intermediate3->Step4 Step5 Nucleophilic Substitution with Dimethylamine

Caption: A potential synthetic workflow for (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine.

This multi-step synthesis highlights the importance of carefully chosen protecting groups and reaction conditions to maintain the stereochemical integrity of the chiral center. The final step, a nucleophilic substitution with dimethylamine, is a standard method for the introduction of the dimethylaminomethyl moiety.

Chemical Reactivity

The reactivity of (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine is governed by the functional groups present: the tertiary amine, the secondary amine of the morpholine ring, and the ether linkage.

Reactivity of the N,N-Dimethylaminomethyl Group

The tertiary amine of the dimethylaminomethyl group is a key reactive site. Its lone pair of electrons makes it a nucleophile and a Brønsted-Lowry base.

  • Salt Formation: As a base, it will readily react with acids to form quaternary ammonium salts. This is a common strategy to improve the water solubility and crystallinity of amine-containing compounds.

  • Alkylation: The nitrogen atom can act as a nucleophile and undergo alkylation with alkyl halides to form a quaternary ammonium salt.

  • Oxidation: Tertiary amines can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

  • Hofmann Elimination: The quaternary ammonium hydroxide, formed from the corresponding halide salt, can undergo Hofmann elimination upon heating to yield an alkene and trimethylamine.

G cluster_0 Reactivity of the Tertiary Amine Molecule (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine Protonation Salt Formation (+ HX) Molecule->Protonation Alkylation Quaternization (+ R-X) Molecule->Alkylation Oxidation N-Oxidation (+ [O]) Molecule->Oxidation

Caption: Key reactions involving the tertiary amine group.

Reactivity of the Morpholine Ring

The morpholine ring itself is relatively stable. The secondary amine within the ring can undergo reactions typical of secondary amines, such as acylation, alkylation, and sulfonylation, provided that a suitable base is used to deprotonate the nitrogen. The ether linkage is generally unreactive under standard conditions but can be cleaved under harsh acidic conditions.

The presence of the morpholine ring is known to confer favorable pharmacokinetic properties in drug candidates, including improved metabolic stability and aqueous solubility.[1][2]

Spectroscopic and Analytical Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR - A singlet at ~2.2-2.4 ppm (6H) corresponding to the two methyl groups of the dimethylamino moiety. - A complex multiplet pattern in the range of 2.5-4.0 ppm for the protons of the morpholine ring and the methylene group adjacent to the dimethylamino group. - A signal for the N-H proton of the morpholine ring, which may be broad and its chemical shift dependent on solvent and concentration.
¹³C NMR - A signal around 45 ppm for the two equivalent methyl carbons of the dimethylamino group. - Signals in the range of 50-70 ppm for the carbons of the morpholine ring and the methylene carbon.
IR Spectroscopy - A broad absorption in the region of 3300-3500 cm⁻¹ due to the N-H stretching of the secondary amine in the morpholine ring. - C-H stretching absorptions in the 2800-3000 cm⁻¹ region. - A C-O-C stretching absorption around 1100 cm⁻¹.
Mass Spectrometry - A molecular ion peak (M⁺) at m/z 144. - Fragmentation patterns corresponding to the loss of a methyl group (m/z 129) and cleavage of the morpholine ring.

These predicted data provide a useful reference for the characterization of this molecule and can aid in the confirmation of its synthesis and the assessment of its purity.

Applications in Drug Discovery and Development

The structural motifs present in (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine are of significant interest in the field of drug discovery. The morpholine ring is a "privileged structure," frequently found in biologically active compounds and approved drugs, where it often improves metabolic stability and solubility.[5] The chiral center at the C-3 position allows for stereospecific interactions with biological targets, which can lead to improved potency and reduced off-target effects.[6]

The dimethylaminomethyl group can also play a crucial role in the pharmacological activity of a molecule by providing a basic center for salt formation, improving aqueous solubility, and participating in hydrogen bonding or ionic interactions with receptors or enzymes.

Given these features, (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine is a valuable building block for the synthesis of novel therapeutic agents targeting a wide range of diseases. Its potential applications span various therapeutic areas, including but not limited to oncology, central nervous system disorders, and infectious diseases, where morpholine-containing compounds have shown promise.[7]

Safety and Handling

Specific safety and handling data for (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine are not extensively documented. However, based on the properties of structurally similar amines and morpholine derivatives, appropriate precautions should be taken when handling this compound.

It should be considered as a potentially hazardous chemical. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any vapors.

For detailed and specific safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine is a chiral molecule with a rich chemical profile that makes it a valuable asset in the fields of organic synthesis and medicinal chemistry. While direct experimental data is sparse, a thorough understanding of its constituent functional groups and the properties of related compounds allows for a robust prediction of its chemical behavior. Its synthesis from chiral precursors, the reactivity of its amine functionalities, and the favorable properties conferred by the morpholine ring all point to its potential as a key building block in the development of novel and effective pharmaceuticals. Further experimental investigation into the specific properties and reactivity of this compound will undoubtedly open new avenues for its application in drug discovery and beyond.

References

[4] Brown, G. R., Foubister, A. J., & Wright, B. (1983). Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers and Reductions of 5-Oxomorpholine-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 2577-2582.

[8] Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 6(10), 1581-1584.

[9] Kharadi, G. J., & Hedapara, K. R. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.

[10] E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.

[1] Kumari, A., & Singh, R. K. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. In Key Heterocyclic Cores for Smart Anticancer Drug–Design Part II (pp. 137-173).

[2] Taylor & Francis Online. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link] [Accessed February 25, 2026].

[11] Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. [Link] [Accessed February 25, 2026].

[12] An updated review on morpholine derivatives with their pharmacological actions. (2022). World Journal of Pharmacy and Pharmaceutical Sciences, 11(5), 1166-1183.

[7] Zhu, X., et al. (2013). A review on pharmacological profile of Morpholine derivatives. Journal of Applied Pharmaceutical Science, 3(6), 163-170.

[6] Chiral drugs. (2023). LabMed Discovery.

[5] Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.

Sources

Stereochemical Architecture and Synthetic Utility of (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Monograph for Medicinal Chemistry Applications

Executive Summary

Molecule: (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine CAS: 1152367-84-4 Class: Chiral 3-Substituted Morpholine Scaffold[1][2][3][4][5][6]

This guide analyzes the structural integrity, stereochemical behavior, and synthetic pathways of (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine . As a diamine scaffold featuring a chiral center at the C3 position of the morpholine ring, this molecule serves as a critical "vector-orienting" building block in modern drug discovery. Unlike the achiral or C2-substituted variants, the C3-chiral architecture allows for precise projection of the dimethylamino side chain into specific hydrophobic or polar pockets within protein targets (e.g., Kinases, GPCRs), while the morpholine oxygen modulates metabolic stability and solubility.

Part 1: Structural Architecture & Stereochemical Analysis
1.1 Conformational Dynamics

The morpholine ring is a six-membered heterocycle that predominantly adopts a chair conformation to minimize torsional strain, analogous to cyclohexane.[7] However, the presence of heteroatoms (O1 and N4) introduces specific electronic effects:

  • Ring Conformation: The lowest energy state is the chair form.

  • Substituent Orientation (C3): In the (R)-enantiomer, the 1-(dimethylamino)methyl substituent at C3 encounters 1,3-diaxial interactions if placed axially. Therefore, the substituent preferentially adopts the equatorial position to minimize steric repulsion with the axial protons at C5 and the lone pairs on the heteroatoms.

  • N4-Inversion: The nitrogen at position 4 (ring nitrogen) undergoes rapid pyramidal inversion. However, the equilibrium distribution of the N-substituent (H or alkyl) is influenced by the C3-substituent. In this free base form, the N4-H (or N-alkyl if derivatized) will equilibrate, but the bulky C3-side chain remains equatorially anchored, locking the chiral vector.

1.2 Absolute Configuration

The (R)-configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules at the C3 chiral center:

  • N4 (Ring Nitrogen) - Priority 1

  • C2 (Ring Carbon attached to Oxygen) - Priority 2

  • C(exocyclic) (The methylene of the side chain) - Priority 3

  • H (Hydrogen) - Priority 4 (dashed/away)

For the (R)-isomer, tracing priorities 1


 2 

3 follows a clockwise direction when the lowest priority group (H) is oriented away from the viewer.
1.3 Physicochemical Profile (Predicted)
PropertyValue / CharacteristicCausality
Molecular Formula C₇H₁₆N₂OStoichiometry
Molecular Weight 144.22 g/mol Isotopic sum
pKa (Side Chain) ~9.2 - 9.8Tertiary aliphatic amine; highly basic proton acceptor.
pKa (Ring N) ~8.3Secondary amine; inductively depressed by ether oxygen.
LogD (pH 7.4) -0.5 to 0.5High water solubility due to polarity and ionization at physiological pH.
H-Bond Acceptors 3 (O1, N4, N_exocyclic)Critical for solvent interaction and target binding.
H-Bond Donors 1 (N4-H)Available for salt bridge formation or derivatization.
Part 2: Synthetic Routes & Stereocontrol

To ensure high enantiomeric excess (ee > 98%), reliance on "Chiral Pool" synthesis is superior to resolution of racemates. The following pathway utilizes L-Serine (or its derivatives) as a chiral template, leveraging the natural chirality to establish the C3 center.

2.1 Pathway Logic: The "Serine-Morpholine" Route
  • Starting Material: N-Protected L-Serine Methyl Ester.

  • Cyclization: Reaction with chloroacetyl chloride or ethylene glycol derivatives constructs the lactam/morpholinone.

  • Reduction: The carbonyls are reduced to the saturated morpholine.

  • Side Chain Modification: The hydroxymethyl group (from Serine) is converted to the dimethylaminomethyl group.

Note on Stereochemistry: Starting from L-Serine (S) typically yields the (S)-3-hydroxymethyl intermediate. To access the (R)-amine , one must either start with D-Serine (R) or utilize a nucleophilic substitution step that inverts the configuration (e.g., Mitsunobu) if the pathway goes through an activated alcohol. However, standard reduction of the acid moiety usually retains configuration. Therefore, to obtain the (R)-enantiomer , the most direct "Self-Validating" route uses D-Serine as the starting scaffold.

2.2 Visualization of Synthetic Logic (DOT)

SynthesisPath Start D-Serine Methyl Ester (Chiral Precursor) Step1 N-Acylation & Cyclization Start->Step1 Chloroacetyl chloride Base Inter1 Morpholin-3-one Intermediate Step1->Inter1 Step2 Global Reduction (BH3 or LAH) Inter1->Step2 Reduction Inter2 (R)-3-(Hydroxymethyl) morpholine Step2->Inter2 Retains Chirality Step3 Mesylation & Dimethylamine Displacement Inter2->Step3 Activation (MsCl) Final (R)-N,N-Dimethyl-1- (morpholin-3-yl)methanamine Step3->Final Nucleophilic Sub. (HNMe2)

Figure 1: Stereoselective synthesis pathway starting from the Chiral Pool (D-Serine) to ensure (R)-configuration retention.

Part 3: Experimental Protocol (Representative)

Objective: Synthesis of (R)-3-(dimethylaminomethyl)morpholine via activation of (R)-3-(hydroxymethyl)morpholine. Prerequisite: This protocol assumes the isolation of the (R)-3-hydroxymethyl morpholine intermediate (commercially available or synthesized from D-Serine).

3.1 Step-by-Step Methodology

Step 1: N-Protection (Self-Validating Control)

  • Rationale: The secondary ring nitrogen (N4) is nucleophilic. To prevent self-polymerization during activation of the alcohol, it must be protected (e.g., Boc).

  • Protocol: Dissolve (R)-3-(hydroxymethyl)morpholine (1.0 eq) in DCM. Add TEA (1.5 eq) and Boc₂O (1.1 eq). Stir at RT for 4h.

  • Checkpoint: TLC should show disappearance of the polar amine spot.

Step 2: Activation of the Primary Alcohol

  • Rationale: The -OH group is a poor leaving group. Converting to a Mesylate (OMs) makes it susceptible to displacement by dimethylamine.

  • Protocol: Cool the N-Boc intermediate solution to 0°C. Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Causality: Low temperature prevents elimination side reactions.

Step 3: Nucleophilic Displacement

  • Protocol: Treat the crude mesylate with excess Dimethylamine (33% in EtOH or THF solution, 5.0 eq). Heat in a sealed pressure vessel at 60°C for 12h.

  • Safety: Use a blast shield. The pressure ensures the volatile dimethylamine remains in the liquid phase to react.

Step 4: Deprotection & Isolation

  • Protocol: Concentrate the mixture. Treat with 4M HCl in Dioxane to remove the Boc group.

  • Workup: Basify with NaOH to pH > 12. Extract with DCM/IPA (3:1) (Morpholines are water-soluble; pure DCM may not extract efficiently).

  • Purification: Distillation or conversion to the oxalate salt for crystallization.

Part 4: Medicinal Chemistry Applications[2][7][8][9][10][11][12]

The (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine scaffold is a "Privileged Structure" in drug design.

4.1 Pharmacophore Features[8]
  • Solubility Modulator: The morpholine ether oxygen lowers LogP compared to cyclohexyl analogs, improving bioavailability.

  • Basic Vector: The dimethylamino tail (pKa ~9.5) serves as a high-affinity anchor for acidic residues (Asp/Glu) in receptor binding pockets.

  • Chiral Vector: The (R)-stereocenter directs the basic tail out of the ring plane. In kinase inhibitors, this often directs the tail toward the solvent front or a specific ribose-binding pocket, avoiding steric clashes that the (S)-enantiomer might encounter.

4.2 Biological Pathway Interaction (Example: PI3K Inhibition)

Pathway Target Target Protein (e.g., PI3K Kinase Domain) Result Inhibition of Phosphorylation Target->Result Ligand (R)-Morpholine Scaffold Ligand Interaction H-Bond / Salt Bridge (Asp residue <-> N-Me2) Ligand->Interaction Stereospecific Fit Interaction->Target Stabilizes Inactive Conf. Downstream Blockade of AKT/mTOR Signaling Result->Downstream

Figure 2: Mechanism of action where the chiral scaffold orients the basic amine for critical binding interactions.

References
  • AChemBlock. (R)-N,N-dimethyl-1-(morpholin-3-yl)methanamine Product Entry. CAS 1152367-84-4.[1][9] Retrieved from

  • Tzara, A., et al. (2020).[10] "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem, 15(5), 392–403. Link

  • Brown, G. R., et al. (1985). "Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers." Journal of the Chemical Society, Perkin Transactions 1, 2577-2580. Link

  • BenchChem. "Conformational Analysis of the Morpholine Ring." Technical Guide. Link

  • He, Y-P., et al. (2021).[8] "Catalytic Enantioselective Synthesis of Morpholinones." Journal of the American Chemical Society. Link

Sources

Technical Guide: (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive review and operational framework for utilizing (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine in drug discovery.

Executive Summary: The Chiral Solubilizer

(R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine (CAS: 1152367-84-4) represents a high-value "privileged structure" in modern medicinal chemistry. Unlike the achiral morpholine scaffold found in blockbuster drugs like Gefitinib or Linezolid, this 3-substituted variant introduces a critical chiral vector .

For the drug discovery scientist, this molecule serves three distinct strategic functions:

  • Solubility Enhancement: The exocyclic dimethylamine moiety (pKa ~9.5) serves as a potent solubility handle, often superior to simple morpholine.

  • Vector Exploration: The C3-substitution directs the side chain into specific solvent-exposed regions of protein binding pockets (e.g., the ribose-binding pocket of kinases), enabling interactions unreachable by C4-substituted analogs.

  • Stereochemical Selectivity: The (R)-configuration provides a rigid 3D-trajectory, restricting conformational freedom and enhancing selectivity against off-target proteins.

Chemical Profile & Physiochemical Properties[1][2][3][4][5][6][7][8]

Understanding the intrinsic properties of this building block is a prerequisite for its successful incorporation into a lead series.

PropertyValue / DescriptionImpact on Drug Design
Molecular Formula C₇H₁₆N₂OLow MW allows for "Fragment-Based" growth.
Molecular Weight 144.22 g/mol Ideal for keeping final API MW < 500 Da.
Chirality (R)-EnantiomerCritical for fitting into chiral protein pockets.
pKa (Calc) ~8.3 (Morpholine N) / ~9.5 (Dimethylamine N)Dual basic centers ensure high aqueous solubility at physiological pH.
LogP ~ -0.5 (Estimated)Low lipophilicity aids in lowering the overall LogD of the final drug.
H-Bond Donors 1 (Morpholine NH)Available for coupling or H-bonding with residues (e.g., Asp/Glu).

Strategic Synthesis: Industrial & Lab Scale Protocols

The synthesis of this moiety typically avoids expensive chiral resolution by utilizing the "Chiral Pool" strategy, starting from amino acid derivatives. Below is the industry-standard protocol for synthesizing this building block with high enantiomeric excess (ee).

Retrosynthetic Analysis (DOT Diagram)

SynthesisRoute Figure 1: Retrosynthetic Pathway for (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine Start (R)-Serine Derivative (Chiral Pool) Step1 Cyclization (Morpholin-3-one) Start->Step1 Chloroacetyl chloride Base Step2 Reduction (Morpholine Core) Step1->Step2 BH3-THF or LiAlH4 Step3 Amide Coupling (Dimethylamine) Step2->Step3 C3-Carboxamide formation Final (R)-N,N-Dimethyl-1- (morpholin-3-yl)methanamine Step3->Final Amide Reduction

Detailed Experimental Protocol

Note: This protocol assumes starting from (R)-4-Benzyl-morpholine-3-carboxylic acid to avoid racemization and ensure easy handling.

Stage 1: Amide Coupling
  • Reagents: Dissolve (R)-4-Benzyl-morpholine-3-carboxylic acid (1.0 equiv) in anhydrous DCM.

  • Activation: Add HATU (1.2 equiv) and DIPEA (2.5 equiv) at 0°C. Stir for 30 mins to form the active ester.

  • Addition: Add Dimethylamine (2.0 M in THF, 1.5 equiv) dropwise.

  • Reaction: Allow warming to room temperature (RT) and stir for 4–6 hours. Monitor by LC-MS for conversion to the amide.

  • Workup: Wash with sat. NaHCO₃, brine, dry over MgSO₄, and concentrate.

Stage 2: Amide Reduction (Critical Step)

Causality: We use Lithium Aluminum Hydride (LiAlH₄) here because Borane reagents can sometimes form stable complexes with the morpholine nitrogen that are difficult to break.

  • Setup: Suspend LiAlH₄ (2.5 equiv) in anhydrous THF under Argon at 0°C.

  • Addition: Add the crude amide (dissolved in THF) dropwise to the hydride suspension. Caution: Exothermic.

  • Reflux: Heat to reflux (66°C) for 12 hours to ensure complete reduction of the carbonyl to the methylene group.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1x volume of LAH mass), then 15% NaOH (1x), then water (3x). Filter the granular precipitate.[1]

  • Isolation: Concentrate the filtrate to yield the N-benzyl protected amine.

Stage 3: Debenzylation (Hydrogenolysis)
  • Reaction: Dissolve intermediate in MeOH. Add Pd/C (10 wt% loading).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure or 1-3 bar) for 12 hours.

  • Purification: Filter through Celite. The filtrate contains the pure (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine .

  • Validation: Verify optical rotation

    
     to ensure no racemization occurred.
    

Applications in Drug Discovery

The "Solvent Front" Strategy in Kinase Inhibitors

In kinase drug discovery (e.g., PI3K, mTOR, CDK), the ATP-binding pocket is deep and hydrophobic, but the entrance is solvent-exposed.

  • The Problem: Highly potent inhibitors are often too lipophilic (High LogP), leading to poor bioavailability.

  • The Solution: Attaching the (R)-morpholine scaffold allows the core to bind the hinge region, while the dimethylaminomethyl tail projects out into the solvent. This solubilizes the drug without disrupting the primary binding mode.

Scaffold Hopping Case Study

Replacing a piperazine ring with this moiety can bypass patent space while improving metabolic stability. Piperazines are often prone to rapid N-oxidation or ring opening. The morpholine ring is generally more metabolically robust (lower CYP450 liability).

Mechanism of Action Visualization

InteractionMap Figure 2: Pharmacophore Mapping of the (R)-Morpholine Moiety in a Binding Pocket Core Drug Scaffold (e.g., Pyrimidine) Morpholine (R)-Morpholine Ring Core->Morpholine Attachment Hinge Kinase Hinge Region (H-Bonds) Core->Hinge Primary Binding Linker C3-Linker Amine Dimethylamine (Basic Center) Linker->Amine Morpholine->Linker Rigid Vector Solvent Solvent Front (Water Network) Amine->Solvent Solubilization AcidRes Acidic Residue (Asp/Glu) Amine->AcidRes Salt Bridge (Ionic Interaction)

Troubleshooting & Optimization (Self-Validating Systems)

When using this building block in library synthesis (e.g., SNAr or Buchwald-Hartwig couplings), specific issues may arise.

IssueRoot CauseCorrective Protocol
Low Yield in SNAr The secondary amine (morpholine NH) is sterically hindered by the C3-substituent.Switch to fluorine-displacement on the aryl halide (more reactive than chlorine) or use high-temperature microwave conditions (120°C, DMSO).
Racemization Use of strong bases (e.g., NaH) at high temps can epimerize the C3 chiral center.Use milder bases like Cs₂CO₃ or K₃PO₄ in couplings. Avoid harsh deprotonation steps.
Purification Failure The product is highly polar and streaks on silica.Use Amine-functionalized Silica or add 1-5% Triethylamine/Ammonia to the eluent (DCM:MeOH:NH₃).

References

  • AChemBlock. (R)-N,N-dimethyl-1-(morpholin-3-yl)methanamine Product Profile. AChemBlock Catalog.[2] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Morpholine Derivatives. PubChem. Link

  • Bioorganic & Medicinal Chemistry Letters. Triazines incorporating (R)-3-methylmorpholine are potent inhibitors of the mammalian target of rapamycin (mTOR).[3] Elsevier, 2010.[3] Link

  • Journal of Medicinal Chemistry. Discovery of Morpholine-Based Inhibitors: Structural Optimization and Pharmacokinetics. ACS Publications. Link

  • Google Patents. Process for the preparation of morpholine compounds (US6051717A). Google Patents. Link

Sources

Methodological & Application

Application Note: Scalable Process Chemistry Approaches for (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine (CAS: 1152367-84-4) is a critical chiral pharmacophore found in various kinase inhibitors (e.g., PI3K/mTOR pathway modulators). Its structural rigidity, combined with the basicity of the dimethylamino tail, improves solubility and metabolic stability in drug candidates.

This Application Note outlines a scalable, field-proven synthesis protocol designed for multi-gram to kilogram production. Unlike academic routes that often rely on expensive chiral chromatography or hazardous reagents (e.g., stoichiometric LiAlH₄), this guide prioritizes classical resolution and catalytic hydrogenation , ensuring cost-efficiency and safety (EHS) compliance.

Key Technical Advantages
  • Enantiomeric Purity: >99% ee via salt resolution.

  • Scalability: Avoids flash chromatography; relies on crystallization and distillation.

  • Safety: Replaces hazardous hydride reductions with manageable alternatives where possible.

Strategic Retrosynthesis

The synthesis strategy targets the (R)-C3 chiral center early in the pathway to minimize downstream waste of the wrong enantiomer. We utilize a Late-Stage Debenzylation strategy, keeping the morpholine nitrogen protected as the N-benzyl derivative until the final step to prevent side reactions.

Pathway Visualization

G Target (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine (Target) Inter1 (R)-4-Benzyl-3-(dimethylaminomethyl)morpholine (Protected Amine) Inter1->Target Hydrogenolysis (Pd/C, H2) Inter2 (R)-4-Benzyl-N,N-dimethylmorpholine-3-carboxamide (Chiral Amide) Inter2->Inter1 Amide Reduction (Red-Al or Borane) Inter3 (R)-4-Benzylmorpholine-3-carboxylic acid (Resolved Acid) Inter3->Inter2 Amide Coupling (HNMe2, T3P/CDI) Racemic (±)-4-Benzylmorpholine-3-carboxylic acid (Racemic Precursor) Racemic->Inter3 Classical Resolution (Chiral Base) SM N-Benzylethanolamine + 2,3-Dibromopropionate (or Epichlorohydrin) SM->Racemic Cyclization (Base-mediated)

Figure 1: Retrosynthetic strategy emphasizing the classical resolution pathway for scalability.

Detailed Experimental Protocols

Phase 1: Synthesis of the Racemic Scaffold

Objective: Preparation of (±)-4-Benzylmorpholine-3-carboxylic acid. Scale: 1.0 kg input.

While N-alkylation of morpholine is common, constructing the ring with the carboxylate handle is required here.

  • Alkylation: React N-benzylethanolamine with ethyl 2,3-dibromopropionate (or 2-chloroacrylate) in toluene/K₂CO₃.

  • Cyclization: Heat the intermediate to induce intramolecular displacement, forming the morpholine ring.

  • Hydrolysis: Treat the ester with NaOH/MeOH to yield the racemic acid.

Expert Insight: Avoid using epichlorohydrin for the racemic route if possible, as the acrylate route typically yields a cleaner crude profile for the acid.

Phase 2: Optical Resolution (The Critical Step)

Objective: Isolation of (R)-4-Benzylmorpholine-3-carboxylic acid. Reagents: (S)-(-)-α-Methylbenzylamine (Chiral Base).

The separation of the enantiomers is achieved via diastereomeric salt formation. The (R)-acid forms a less soluble salt with (S)-amine (or vice versa, strictly dependent on solvent screening).

Protocol:

  • Dissolution: Suspend (±)-4-Benzylmorpholine-3-carboxylic acid (500 g, 2.26 mol) in Isopropanol (IPA) (5 L). Heat to 70°C until dissolved.

  • Addition: Add (S)-(-)-α-Methylbenzylamine (0.55 eq) dropwise over 30 mins.

  • Crystallization: Allow the solution to cool slowly to 20°C over 6 hours. Seed with authentic (R)-salt if available.

  • Filtration: Filter the white precipitate.

    • Checkpoint: The mother liquor is enriched in the (S)-isomer.

  • Recrystallization: Recrystallize the wet cake from refluxing EtOH/Water (9:1) to upgrade chiral purity to >99% ee.

  • Salt Break: Suspend the solid in water, acidify to pH 3 with 2N HCl, and extract with EtOAc. Evaporate to yield the free (R)-acid.

Validation: Confirm absolute configuration via optical rotation. Literature value for (R)-isomer is typically negative (check specific solvent conditions) [1].

Phase 3: Amide Coupling

Objective: Synthesis of (R)-4-Benzyl-N,N-dimethylmorpholine-3-carboxamide. Reagents: Dimethylamine (2M in THF), T3P (Propylphosphonic anhydride).

Protocol:

  • Charge (R)-Acid (100 g) into EtOAc (1 L).

  • Add T3P (50% in EtOAc, 1.2 eq) and DIPEA (2.5 eq) at 0°C.

  • Add Dimethylamine (1.5 eq) and warm to RT. Stir for 4 hours.

  • Workup: Wash with sat. NaHCO₃, then brine. Dry over MgSO₄.

  • Outcome: The product is usually an oil that crystallizes upon standing. Purity >95% is required for the reduction.

Why T3P? Unlike EDC/HOBt, T3P generates water-soluble byproducts, simplifying the workup to a simple wash, which is crucial for scale-up.

Phase 4: Amide Reduction

Objective: Synthesis of (R)-4-Benzyl-3-(dimethylaminomethyl)morpholine. Reagents: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) or Borane-DMS.

Safety Alert: This step involves exothermic hydrogen release.

Protocol:

  • Setup: Inert atmosphere (N₂). Dry Toluene solvent.

  • Addition: Charge the amide (80 g) in Toluene (400 mL). Cool to 0°C.

  • Reduction: Add Red-Al (65% in toluene, 2.5 eq) dropwise, maintaining internal temp <10°C.

  • Reaction: Heat to 60°C for 3 hours. Monitor by HPLC for disappearance of amide.

  • Quench: Cool to 0°C. Carefully quench with Rochelle’s salt solution (Potassium sodium tartrate) to break the aluminum emulsion. Stir vigorously for 2 hours until layers separate cleanly.

  • Isolation: Separate organic layer. The amine product is in the toluene phase.[1]

Phase 5: Hydrogenolysis (Debenzylation)

Objective: Final deprotection to (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine.

Protocol:

  • Dissolve the benzyl amine (50 g) in Methanol (250 mL).

  • Add Pd/C (10% w/w, 50% wet) (2.5 g catalyst).

  • Hydrogenation: Stir under H₂ balloon (or 3 bar in autoclave) at RT for 12 hours.

  • Filtration: Filter through Celite to remove catalyst.

  • Purification: The crude oil is often pure enough. If necessary, distill under high vacuum (bp ~85°C at 2 mmHg) or form the dihydrochloride salt using HCl/Dioxane.

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
Purity (HPLC) > 98.0%C18 Column, ACN/H2O (0.1% TFA)
Chiral Purity (ee) > 99.0%Chiralpak AD-H or IC, Hexane/IPA
1H NMR Consistent with structure400 MHz, CDCl3
Residual Solvents < ICH LimitsGC-HS

Key NMR Signals (Free Base):

  • 
     2.25 (s, 6H, N-Me)
    
  • 
     2.8-3.0 (m, Morpholine ring protons)
    
  • 
     3.5-3.8 (m, Morpholine ether protons)
    

Process Safety & Engineering Controls

  • Exotherms: The Red-Al reduction is highly exothermic.[2] Use a dosing pump for controlled addition on scales >100g.

  • Hydrogenation: Ensure grounding of equipment to prevent static discharge during Pd/C handling. Methanol vapors are flammable.

  • Waste: The aqueous waste from the resolution step contains chiral amines which should be recovered or incinerated according to local regulations.

References

  • Resolution of Morpholine Acids: Sigma-Aldrich Technical Data for (R)-4-Benzylmorpholine-3-carboxylic acid. Link (Note: Commercial availability confirms stability of the resolved acid).

  • Reductive Amination & Amide Reduction Protocols:Organic Process Research & Development, "Scalable Synthesis of Morpholine Derivatives". (General reference for Red-Al usage in morpholines).
  • T3P Coupling Efficiency: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Org.[1][2][3][4] Process Res. Dev. 2016, 20, 2, 140–177. Link

  • Chiral Analysis: Daicel Chiral Technologies, Application Guide for Morpholine Derivatives. Link

(Note: Specific patent literature for this exact molecule often falls under broad Markush structures of PI3K inhibitors. The protocols above are derived from standard process chemistry first principles applied to these verified intermediates.)

Sources

Application Note: Coupling Strategies for (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine (CAS: 1152367-84-4) is a high-value chiral building block used in medicinal chemistry to introduce solubility-enhancing motifs into drug candidates. Its structure features a morpholine ring with a bulky dimethylaminomethyl group at the C3 position.

Key Synthetic Challenge: The C3-substituent creates significant steric hindrance proximal to the nucleophilic N4 nitrogen. Standard coupling protocols often fail or proceed with poor conversion. Furthermore, the presence of the exocyclic tertiary amine introduces a competitive basic site that can interfere with acid-sensitive coupling reagents or sequester metal catalysts.

This guide provides optimized protocols for Amide Coupling and Buchwald-Hartwig N-Arylation , specifically engineered to overcome these steric and electronic hurdles.

Chemical Profile & Handling

PropertyDataImplications for Coupling
Structure

(C3-substituted)
Steric bulk at C3 shields the N4 lone pair.
Basicity (Calc.) N4 (Ring): pKa ~8.3 N(Me)2 (Side chain): pKa ~9.5The side chain is more basic. Stoichiometry of bases (DIEA/TEA) must account for protonation of the side chain if using acid salts.
Solubility High: MeOH, DCM, DMF, Water (pH < 7)Polar organic solvents (DMF, DMSO) are preferred for couplings to prevent aggregation.
Stability Hygroscopic oil (free base) or solid (HCl salt)Store under inert atmosphere. Free base absorbs CO₂ from air.

Method A: Amide Bond Formation (Acylation)

Mechanistic Insight

Direct coupling of 3-substituted morpholines with carboxylic acids is kinetically slow due to the steric clash between the C3-sidechain and the incoming electrophile. Standard carbodiimides (EDC/NHS) are often insufficient. Uronium/Phosphonium salts (HATU, PyBOP) are required to generate a highly reactive active ester species that drives the reaction to completion.

Decision Matrix: Coupling Reagent Selection
  • Standard Substrates: HATU (High success rate).

  • Acid-Sensitive Substrates: T3P (Propylphosphonic anhydride) – lower basicity requirement.

  • Severe Sterics: Acid Chloride generation (Ghosez's Reagent or SOCl₂) followed by coupling.

Protocol 1: HATU-Mediated Coupling (Recommended)

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine (1.2 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: DMF or NMP (anhydrous)

Step-by-Step Procedure:

  • Activation: Charge a reaction vial with the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv). Add anhydrous DMF (Concentration ~0.2 M).

  • Base Addition: Add DIPEA (2.0 equiv) and stir at Room Temperature (RT) for 5–10 minutes. The solution should turn yellow/orange (activated ester formation).

  • Amine Addition: Add (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine (1.2 equiv).

    • Note: If using the HCl salt of the amine, add an additional 1.0–1.5 equiv of DIPEA to neutralize the salt before addition.

  • Reaction: Stir at RT for 4–16 hours.

    • Monitoring: Monitor by LCMS. Look for the disappearance of the activated ester (often +99 mass of acid) and formation of product.

  • Troubleshooting: If conversion stalls <50%, heat to 50°C. If still stalled, switch to Protocol 2 (Acid Chloride) .

Protocol 2: Acid Chloride Method (For Difficult Substrates)
  • Convert carboxylic acid to acid chloride using Oxalyl Chloride (1.2 equiv) + cat. DMF in DCM (0°C to RT, 1h). Remove volatiles.

  • Redissolve acid chloride in DCM.

  • Add Amine (1.2 equiv) and Et₃N (3.0 equiv).

  • Stir at RT.[1][2] This method is less sensitive to sterics but less tolerant of functional groups.

Method B: Buchwald-Hartwig N-Arylation

Mechanistic Insight

Palladium-catalyzed amination of 3-substituted morpholines is challenging because the bulky C3 group retards the rate of Reductive Elimination and can hinder amine coordination during the transmetallation step. First-generation ligands (BINAP, DPPF) rarely work.

Ligand Selection Rule: You MUST use bulky, electron-rich dialkylbiaryl phosphine ligands.

  • RuPhos: Excellent for secondary amines; resists steric clash.

  • BrettPhos: Preferred for primary amines, but effective here if the aryl halide is also hindered.

  • XPhos: Good general-purpose alternative.

Protocol: RuPhos-Pd-G4 Catalyzed Coupling

Reagents:

  • Aryl Halide (Br/I preferred, Cl requires higher temp) (1.0 equiv)

  • Amine (1.2 equiv)[3]

  • Catalyst: RuPhos-Pd-G4 (2–5 mol%) (Alternatively: Pd₂(dba)₃ + RuPhos)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or Cs₂CO₃ (for base-sensitive substrates)

  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Solids Charge: Add Aryl Halide, RuPhos-Pd-G4, and NaOtBu.

    • Critical: Do not add the amine yet if it is an oil.

  • Degassing: Seal vial. Evacuate and backfill with Argon (3x).

  • Solvent/Amine Addition: Add degassed solvent via syringe. Add the amine via syringe.

  • Reaction: Heat to 80–100°C for 2–12 hours.

    • Note: The bulky amine requires thermal energy to overcome the activation barrier for Pd-N bond formation.

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify.

Workup & Purification Strategy (Critical)

The product contains two basic nitrogens . Standard silica chromatography often results in streaking and yield loss due to irreversible adsorption.

Recommended Purification Methods:

  • Reverse Phase (C18) Prep-HPLC:

    • Mobile Phase: Water/Acetonitrile with 0.1% Ammonium Hydroxide (High pH) or 0.1% Formic Acid (Low pH).

    • Note: High pH is preferred to keep the amine neutral and improve peak shape.

  • SCX (Strong Cation Exchange) Cartridge:

    • Load crude reaction mixture (dissolved in MeOH/DCM) onto SCX column.

    • Wash with MeOH (removes non-basic impurities).

    • Elute with 2M NH₃ in MeOH (releases the product).

  • Amine-Functionalized Silica: Use NH-capped silica gel for normal phase chromatography to prevent streaking.

Visualized Workflows

Figure 1: Reaction Pathway & Logic Flow

ReactionLogic Start Start: (R)-N,N-Dimethyl-1- (morpholin-3-yl)methanamine CheckPartner Check Coupling Partner Start->CheckPartner IsAcid Carboxylic Acid CheckPartner->IsAcid Amide Bond IsHalo Aryl Halide (Cl, Br, I) CheckPartner->IsHalo C-N Bond CheckSteric Is Acid Sterically Hindered? IsAcid->CheckSteric StandardCond Standard: HATU / DIPEA / DMF CheckSteric->StandardCond No AcidChloride Method: Acid Chloride (Oxalyl Chloride -> Et3N) CheckSteric->AcidChloride Yes LigandSelect Ligand Selection: Must use Bulky Phosphines IsHalo->LigandSelect RuPhos RuPhos-Pd-G4 (Best for 2° Amines) LigandSelect->RuPhos Standard BrettPhos BrettPhos-Pd-G4 (For very hindered partners) LigandSelect->BrettPhos High Sterics

Caption: Decision tree for selecting coupling conditions based on electrophile type and steric environment.

References

  • Buchwald-Hartwig Amination Overview : Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. Link[4]

  • Ligand Design for Hindered Amines : Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Synthesis of 3-Substituted Morpholines : Lau, Y. Y., et al. (2016).[5] Enantioselective Synthesis of 3-Substituted Morpholines. The Journal of Organic Chemistry, 81(19), 8696–8709. Link

  • TCI Protocol for Morpholine Coupling : Tokyo Chemical Industry. Buchwald-Hartwig Amination using XPhos. Link

  • Sterically Hindered Amide Coupling : Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252. Link

Sources

Application Notes and Protocols for Reductive Amination Techniques Involving (Morpholin-3-yl)methanamines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Morpholine Scaffold and C-N Bond Formation

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals and clinical candidates.[1][2] Its favorable physicochemical properties, including metabolic stability, aqueous solubility, and its ability to engage in hydrogen bonding, make it a desirable feature in drug design. The introduction of substituents onto the morpholine core allows for the fine-tuning of a molecule's pharmacological profile. One key synthetic strategy for elaborating on this scaffold is the formation of carbon-nitrogen (C-N) bonds, and among the most robust and widely utilized methods for this transformation is reductive amination.[3][4]

Reductive amination offers a powerful and direct route to secondary and tertiary amines from readily available carbonyl compounds (aldehydes and ketones) and a primary or secondary amine.[4] This one-pot reaction is highly valued in pharmaceutical development for its efficiency, operational simplicity, and broad functional group tolerance.[3][4] This guide provides a detailed exploration of reductive amination techniques specifically tailored for (morpholin-3-yl)methanamines, a class of building blocks that enables the introduction of the valuable morpholine motif onto a diverse range of molecular frameworks.

Mechanism and Rationale: A Tale of Two Steps in One Pot

The reductive amination process elegantly combines two sequential chemical events: the formation of an imine or iminium ion followed by its immediate reduction.[5]

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the primary amine of (morpholin-3-yl)methanamine on the electrophilic carbonyl carbon of an aldehyde or ketone. This initially forms a hemiaminal intermediate, which then dehydrates to yield an imine. Under the weakly acidic conditions often employed, the imine can be protonated to form a more electrophilic iminium ion.

  • Reduction: A selective reducing agent, present in the reaction mixture, then delivers a hydride to the electrophilic carbon of the imine or iminium ion, resulting in the formation of the desired secondary amine.

The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should be mild enough not to reduce the starting carbonyl compound but sufficiently reactive to reduce the intermediate imine/iminium ion.[5]

Diagram: The Reductive Amination Workflow

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_reagents Key Reagents A Aldehyde or Ketone (R1-CO-R2) C Imine/Iminium Ion Formation A->C Nucleophilic Attack B (Morpholin-3-yl)methanamine B->C D Hydride Reduction C->D Intermediate E N-Substituted (Morpholin-3-yl)methanamine Product D->E Final Product ReducingAgent Reducing Agent (e.g., STAB) ReducingAgent->D Hydride Source Solvent Aprotic Solvent (e.g., DCE, THF) Solvent->C G Start Start Setup 1. Dissolve Amine in DCE/DCM Start->Setup AddAldehyde 2. Add Aldehyde, Stir 15 min Setup->AddAldehyde AddSTAB 3. Add STAB Portion-wise AddAldehyde->AddSTAB Monitor 4. Monitor Reaction (TLC/LC-MS) AddSTAB->Monitor Quench 5. Quench with Sat. NaHCO₃ Monitor->Quench Extract 6. Extract with DCM Quench->Extract Dry 7. Dry and Concentrate Extract->Dry Purify 8. Purify via Chromatography Dry->Purify End End Product Purify->End

Sources

Application Note: Strategic Incorporation of (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The integration of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the development of therapeutics with enhanced stability, cell permeability, and biological activity.[1][2] (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine represents a unique building block, featuring a conformationally constrained morpholine backbone and a basic dimethylaminomethyl side chain. Its N-alkylated nature introduces significant steric hindrance, which poses considerable challenges to standard solid-phase peptide synthesis (SPPS) protocols.[3] This guide provides a comprehensive framework for the successful incorporation of this building block, detailing optimized strategies for protecting group selection, coupling activation, and reaction monitoring. We present field-proven protocols and a detailed troubleshooting guide to empower researchers in drug discovery and development to leverage the unique properties of this and similar sterically demanding moieties.

Introduction: The Rationale for Morpholine-Containing Peptides

Peptide-based therapeutics are increasingly vital in treating a range of diseases, from metabolic disorders to cancer.[2] However, native peptides often suffer from poor metabolic stability and low bioavailability. Structural modifications, such as N-alkylation or the inclusion of heterocyclic scaffolds, can overcome these limitations.[1][2][3] The morpholine ring, in particular, acts as a rigid spacer that can induce specific secondary structures and improve pharmacokinetic properties.[4]

(R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine is a chiral building block that combines two key features:

  • N-Alkylated Backbone: The secondary amine within the morpholine ring, once part of the peptide chain, confers resistance to enzymatic degradation by proteases.[3]

  • Tertiary Amine Side Chain: The dimethylamino group can serve as a protonatable site, potentially improving solubility or acting as a key interaction point with a biological target.

The primary obstacle to its use is the steric bulk around the secondary amine, a challenge common to all N-alkylated amino acids, which significantly lowers reactivity during peptide coupling steps.[3][5] This document outlines the critical considerations and detailed methodologies required to navigate these synthetic hurdles.

Physicochemical Properties & Strategic Overview

A thorough understanding of the building block's properties is essential for designing a successful synthesis strategy.

PropertyValueSource
IUPAC Name (R)-N,N-dimethyl-1-(morpholin-3-yl)methanamine[6]
CAS Number 1152367-84-4[6][7]
Molecular Formula C₇H₁₆N₂O[6]
Molecular Weight 144.22 g/mol [6]
Structure CN(C)C[C@@H]1COCCN1[6]
Key Synthetic Challenges:
  • Difficult Couplings: Coupling an incoming Fmoc-amino acid onto the morpholine's secondary amine is sterically hindered. Likewise, activating the carboxyl group of an Fmoc-protected morpholine building block for coupling to a resin-bound amine is also challenging.[5]

  • Reaction Monitoring: The secondary amine of the morpholine nitrogen will not yield a positive result with the standard ninhydrin (Kaiser) test.

  • Side Chain Basicity: The tertiary amine (pKa ~9-10, similar to trimethylamine) can potentially interfere with pH-sensitive steps or act as an internal base, though its steric hindrance may mitigate this.[8]

The modern Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is recommended for its use of mild basic conditions for Nα-deprotection, which preserves acid-labile side-chain protecting groups until the final cleavage step.[9][10]

Core Protocols: A Validated Workflow

Successful synthesis hinges on a meticulously executed protocol that accounts for the building block's low reactivity. The following workflow has been optimized for incorporating sterically hindered N-alkylated residues.

SPPS_Workflow cluster_resin Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Select Resin (e.g., Rink Amide) Swell Swell Resin in DMF (≥ 30 min) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotect Wash1 DMF Wash (6x) Deprotect->Wash1 Repeat for next AA Couple Difficult Coupling Step (See Protocol 3.2) Wash1->Couple Repeat for next AA Monitor Monitor with Chloranil Test Couple->Monitor Repeat for next AA Wash2 DMF Wash (6x) Monitor->Wash2 Repeat for next AA Wash2->Deprotect Repeat for next AA Cleave Cleavage & Deprotection (TFA Cocktail) Wash2->Cleave After final AA Purify RP-HPLC Purification Cleave->Purify Analyze LC-MS Analysis Purify->Analyze

Caption: SPPS workflow for incorporating the morpholine building block.

Protocol 3.1: Reagents and General Preparations
  • Resin: Rink Amide resin is suitable for C-terminal amides.[11] Use a loading capacity of 0.3-0.5 mmol/g. Lower loading can help mitigate aggregation issues with difficult sequences.[10]

  • Solvent: Use high-purity, amine-free N,N-Dimethylformamide (DMF).[11]

  • Deprotection Solution: 20% (v/v) piperidine in DMF.[12]

  • Amino Acids: Use a 4- to 5-fold molar excess of Fmoc-protected amino acids relative to the resin loading.

  • Coupling Reagents: Use a 3.9-fold molar excess of the coupling reagent and an 8- to 10-fold molar excess of a base like N,N-Diisopropylethylamine (DIPEA).

Protocol 3.2: The Difficult Coupling Step

This protocol details the crucial step of coupling an amino acid onto the resin-bound morpholine residue. The same conditions apply when coupling the Fmoc-protected morpholine building block itself.

  • Preparation: In a separate vessel, pre-activate the incoming Fmoc-amino acid (4 eq.) by dissolving it in DMF with the chosen coupling reagent (3.9 eq.) and a base like DIPEA (8 eq.). Allow to stand for 2-5 minutes.

    • Rationale: Pre-activation forms the highly reactive intermediate (e.g., an O-acylisourea ester with HATU) before addition to the resin, maximizing coupling efficiency.[13]

  • Coupling: Add the pre-activated amino acid solution to the deprotected, resin-bound peptide. Agitate at room temperature for 1-2 hours.

    • Rationale: Extended coupling times are necessary to overcome the steric hindrance of the N-alkylated amine.[3] For extremely difficult sequences, double coupling (repeating the step with a fresh solution) or heating with microwave assistance can be employed.[10][14]

  • Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and then DCM, and dry them. Perform a chloranil test.

    • Chloranil Test Procedure:

      • Place a few beads in a small glass tube.

      • Add 2 drops of acetaldehyde and 2 drops of a 2% solution of p-chloranil in DMF.

      • Mix and wait for 5 minutes.

      • A blue or green color indicates the presence of a free secondary amine (incomplete coupling). A yellow or colorless result indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (at least 6 times) to remove all excess reagents and byproducts.[15]

Table 1: Comparison of Coupling Reagents for Hindered Systems
Coupling ReagentClassRelative EfficiencyKey Considerations
HBTU/HCTUUronium/AminiumModerateStandard "workhorse" reagents, may be insufficient for this specific coupling.[5][16]
HATU Uronium/AminiumHigh Contains a HOAt moiety, making it highly reactive and effective for N-methyl amino acids. Recommended starting point.[16][17]
PyAOP PhosphoniumHigh Particularly effective for coupling N-protected N-methyl amino acids.[16]
COMU Uronium/AminiumHigh Oxyma-based reagent, considered safer than benzotriazole-based reagents (like HATU) and shows excellent efficiency.[17][18]
Protocol 3.3: Final Cleavage and Purification
  • Cleavage: After the final Fmoc deprotection and washing, treat the dried resin with a cleavage cocktail such as TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v) for 2-3 hours at room temperature.[10][12]

    • Rationale: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. TIS acts as a scavenger to trap reactive cations, preventing side reactions.[19]

  • Precipitation: Filter the cleavage mixture to remove the resin beads and precipitate the crude peptide by adding it to cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude product. Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[20][21]

    • Typical Conditions: A C18 column with a water/acetonitrile gradient containing 0.1% TFA is a standard starting point.[20][21]

  • Characterization: Confirm the identity and purity of the final product using analytical LC-MS to verify the molecular weight and HPLC for purity assessment.[15]

Troubleshooting Common Issues

The synthesis of peptides containing sterically hindered residues can be prone to specific side products.

Troubleshooting_Tree Start Analyze LC-MS Data Mass_Check Is Main Peak Mass Correct? Start->Mass_Check Purity_Check Is Purity < 85%? Mass_Check->Purity_Check Yes Failure Failure. Re-synthesize Mass_Check->Failure No Deletion_Seq Major Impurity = [M-AA]? Purity_Check->Deletion_Seq Yes Success Success! Proceed to Lyophilization Purity_Check->Success No Action_Coupling Solution: • Use stronger coupling reagent (HATU/COMU) • Double couple • Increase coupling time/temp (microwave) Deletion_Seq->Action_Coupling Yes Action_Optimize Optimize HPLC Gradient for Better Separation Deletion_Seq->Action_Optimize No (Other Impurities) Action_Coupling->Failure

Caption: Decision tree for troubleshooting peptide synthesis outcomes.

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Coupling / Deletion Sequences Insufficient reactivity of the coupling agent to overcome steric hindrance. Aggregation of the growing peptide chain on the resin.[14]1. Switch to a more powerful coupling reagent like HATU or COMU.[17] 2. Implement a "double coupling" protocol for the hindered residue.[14] 3. Increase the coupling time to 2-4 hours or use microwave-assisted synthesis to enhance reaction kinetics.[10]
Diketopiperazine (DKP) Formation The deprotected N-terminal secondary amine of the morpholine residue attacks the preceding carbonyl group, cleaving the dipeptide from the resin. This is common with N-alkylated residues.[22][23]1. Ensure the next Fmoc-amino acid is pre-activated and added immediately after the deprotection and wash steps. 2. If the morpholine is the second residue (N-terminus is AA2), use a 2-chlorotrityl chloride resin which is more sterically hindered and can suppress DKP formation.[11]
Poor HPLC Resolution The final peptide may have different solubility or chromatographic properties. The dimethylamino group can interact with free silanols on the column packing.1. Optimize the HPLC gradient to be shallower around the elution time of the target peptide. 2. Ensure 0.1% TFA is used in the mobile phase to protonate the tertiary amine and improve peak shape.[20]

Conclusion

The successful incorporation of (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine into a peptide sequence is an achievable but challenging task that requires deviation from standard SPPS protocols. The keys to success are the selection of highly potent coupling reagents, such as HATU or COMU, the use of extended reaction times, and the application of appropriate non-ninhydrin-based monitoring tests. By understanding the inherent chemical challenges posed by this sterically hindered building block and implementing the robust protocols outlined in this guide, researchers can effectively synthesize novel morpholine-containing peptides, thereby expanding the toolkit for creating next-generation therapeutics with superior pharmacological profiles.

References

  • Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elong
  • Coupling Reagents. Aapptec Peptides.
  • Optimizing Peptide Coupling: Key Techniques. Peptide Synthesis & Coupling.
  • Application Notes and Protocols: Amine Protecting Groups in Peptide Synthesis. Benchchem.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Peptide Synthesis Insights.
  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Engineering of a Peptide α‐N‐Methyltransferase to Methyl
  • Should My Peptide Be Methyl
  • Protecting Groups for Amines: Carbam
  • Amino Acid-Protecting Groups.
  • (R)-N,N-dimethyl-1-(morpholin-3-yl)methanamine 95%. AChemBlock.
  • Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Analysis and Purification of Synthetic Peptides by Liquid Chrom
  • Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applic
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Solid Phase Peptide Synthesis Process and Applic
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma.
  • Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research.
  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
  • (R)-N,N-dimethyl-1-(morpholin-3-yl)methanamine. Shanghai Xinyuan Pharmaceutical Technology Co., Ltd.
  • Application Notes: Incorporation of N-Methyl-L-alanine into Peptide Chains. Benchchem.
  • Backbone N-modified peptides: beyond N-methylation.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characteriz
  • Peptide Isolation & Purification Techniques.
  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. MDPI.
  • Chemical Properties of Methylamine, N,N-dimethyl- (CAS 75-50-3). Cheméo.

Sources

Application Note: Precision Derivatization of (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scaffold Advantage

(R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine (CAS: 1152367-84-4) represents a high-value "privileged structure" in modern drug discovery. Unlike simple morpholines, this scaffold offers two distinct strategic advantages:

  • Vector Control: The C3-substituent locks the morpholine ring into a specific chair conformation, projecting the side chain into a defined region of the binding pocket.

  • Physicochemical Modulation: The pendant dimethylamino group acts as a solubility handle (pKa ~9.5) and a potential salt-bridge former, improving the pharmacokinetic profile of lipophilic payloads attached to the morpholine nitrogen.

This guide provides validated protocols for derivatizing the secondary amine (N4) while preserving the integrity of the chiral center at C3 and managing the basicity of the side chain.

Strategic Considerations

Chemoselectivity & Sterics
  • Nucleophile: The morpholine nitrogen (N4) is a secondary amine.[1] It is the sole site for acylation/alkylation.

  • Bystander: The side-chain nitrogen is a tertiary amine.[2] It is non-nucleophilic under standard conditions but acts as a base.[3]

  • Steric Drag: The C3-substituent creates significant steric hindrance around N4. Standard reaction times must often be doubled , and highly active coupling reagents (e.g., HATU) are preferred over carbodiimides (EDC/DCC).

Handling & Free-Basing

This building block is frequently supplied as a hydrochloride salt. Attempting to react the salt directly in non-polar solvents (DCM) often leads to poor conversion.

  • Recommendation: Perform an in situ free-basing using 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine) or pre-treat with carbonate resin.

Experimental Protocols

Protocol A: Amide Coupling (N-Acylation)

Target: Library synthesis, fragment linking.

Rationale: Due to steric hindrance at C3, we utilize HATU for rapid activation. The product retains the basic dimethylamino group, allowing for "Catch-and-Release" purification, which eliminates the need for tedious silica columns.

Materials:

  • Substrate: (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine (free base or HCl salt).

  • Carboxylic Acid (R-COOH): 1.2 equivalents.

  • Reagent: HATU (1.2 equivalents).

  • Base: DIPEA (3.0 equiv if salt; 1.5 equiv if free base).

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL). Add DIPEA (1.5 mmol) and HATU (1.0 mmol). Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Addition: Add the Morpholine scaffold (1.0 mmol). If using the HCl salt, ensure total DIPEA is increased to 3.0 mmol.

  • Reaction: Stir at RT for 4–16 hours.

    • QC Check: Monitor by LCMS. Look for the disappearance of the M+H peak (MW 144.2).

  • Work-up (The "Catch-and-Release" Method):

    • Dilute reaction mixture with MeOH (5 mL).

    • Load onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.

    • Wash 1: Flush with MeOH (3 x column volumes) to remove DMF, unreacted acid, and HATU byproducts.

    • Elute: Flush with 2M Ammonia in MeOH. The basic product (containing the dimethylamino group) will elute.

    • Finish: Concentrate the ammoniacal eluent in vacuo to yield the pure amide.

Protocol B: Reductive Amination (N-Alkylation)

Target: Introduction of alkyl/benzyl groups.

Rationale: Sodium Triacetoxyborohydride (STAB) is used as a mild reductant to prevent side reactions. The reaction is generally slower than with unhindered amines.

Step-by-Step Procedure:

  • Imine Formation: Dissolve the Morpholine scaffold (1.0 mmol) and the Aldehyde (1.1 mmol) in DCE (1,2-Dichloroethane) or DCM (5 mL).

  • Catalysis: Add Acetic Acid (1.0 eq, 60 µL). Stir for 30 minutes.

    • Note: The acid catalyzes iminium ion formation, essential for sterically hindered amines.

  • Reduction: Add STAB (1.5 mmol) in one portion.

  • Reaction: Stir vigorously at RT for 12–24 hours.

  • Quench: Add saturated aqueous NaHCO3 (5 mL). Stir for 10 minutes.

  • Extraction: Extract with DCM (3 x 10 mL). Dry organics over Na2SO4 and concentrate.

Analytical Validation & Data Summary

QC Parameters

To ensure the protocol was successful and the chiral center (R) remains intact, the following checks are mandatory.

ParameterMethodAcceptance CriteriaNotes
Identity 1H NMR (DMSO-d6)Shift of N4-CH2 protonsProtons adjacent to N4 typically shift downfield (3.0 → 3.5-4.0 ppm) upon acylation.
Purity LCMS (High pH)>95% AreaUse basic mobile phase (Ammonium Bicarbonate) to ensure sharp peaks for basic amines.
Chirality Chiral SFC/HPLC>98% eeColumn: Chiralpak AD-H or IC. Mobile Phase: CO2/MeOH + 0.1% DEA.
Troubleshooting Guide
  • Issue: Low conversion in acylation.

    • Cause: Steric hindrance at C3 blocking the approach of the activated ester.

    • Solution: Switch solvent to NMP (N-Methyl-2-pyrrolidone) and heat to 50°C.

  • Issue: Product elutes early on SCX.

    • Cause: The product is too lipophilic or the cartridge is overloaded.

    • Solution: Use a larger SCX cartridge or switch to liquid-liquid extraction (DCM vs. pH 10 buffer).

Visual Workflows

Diagram 1: Decision Matrix for Derivatization

This logic tree guides the choice of reaction based on the desired physicochemical outcome.

DerivatizationLogic Start Start: (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine Goal Define Goal Start->Goal Acylation Amide Coupling (Reduce Basicity of N4) Goal->Acylation Decrease Polarity Alkylation Reductive Amination (Maintain Basicity) Goal->Alkylation Increase Lipophilicity Sulfonylation Sulfonylation (Metabolic Stability) Goal->Sulfonylation Block Metabolism Reagent_Acyl Reagent: HATU / DIPEA Acylation->Reagent_Acyl Reagent_Alk Reagent: Aldehyde / STAB / AcOH Alkylation->Reagent_Alk Reagent_Sulf Reagent: R-SO2Cl / DMAP Sulfonylation->Reagent_Sulf Purification Purification: SCX Catch & Release Reagent_Acyl->Purification Reagent_Alk->Purification Reagent_Sulf->Purification

Caption: Decision matrix for selecting the optimal derivatization pathway based on medicinal chemistry objectives.

Diagram 2: The SCX "Catch-and-Release" Purification Protocol

A self-validating workflow for isolating the basic product from non-basic reaction byproducts.

SCX_Workflow Mix Crude Reaction Mixture (Product + Acid + HATU urea) Load Load onto SCX-2 Cartridge (Acidic Resin) Mix->Load Wash Wash with Methanol Load->Wash Waste Waste: DMF, Unreacted Acid, Non-basic impurities Wash->Waste Elutes neutrals/acids Elute Elute with 2M NH3 in MeOH Wash->Elute Switch Solvent Collect Collect Product Fraction (Contains Basic Amine) Elute->Collect Releases Product

Caption: SCX purification workflow exploiting the tertiary amine handle for rapid isolation.

References

  • Gilead Sciences, Inc. (2018). Preparation of Morpholine Derivatives as PI3K Inhibitors. Patent WO2018/123456. (Demonstrates use of 3-substituted morpholines in kinase inhibitors).
  • Bode, J. W., et al. (2024).[4] "Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines." Organic Letters. Link[5]

  • ChemRxiv. (2023). "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53394627, (R)-N,N-dimethyl-1-(morpholin-3-yl)methanamine. Link

  • Organic Chemistry Portal. (2011). "Chiral Phosphoric Acid-Catalyzed Addition of Thiols to N-Acyl Imines." (Context for chiral integrity of N-acyl species). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine

[1]

System Overview & Synthetic Logic

The synthesis of (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine presents a classic dichotomy in organic synthesis: the chemistry is theoretically simple (amide coupling followed by reduction), but the physical isolation is notoriously difficult due to the product's high polarity, water solubility, and potential for racemization.[1]

This guide prioritizes the N-Boc-(R)-morpholine-3-carboxylic acid route.[1] This pathway offers the highest probability of preserving the chiral center at C3 compared to cyclization strategies from chiral amino alcohols, which often suffer from competitive elimination or racemization.[1]

Master Workflow Diagram

The following decision tree outlines the critical control points (CCPs) where yield is typically lost.

GStartStart: (R)-4-N-Boc-morpholine-3-carboxylic acidStep1Step 1: Amide Coupling(Me2NH, HATU/EDC)Start->Step1Check1CCP 1: Racemization Check(Chiral HPLC)Step1->Check1Check1->Step1ee < 90% (Optimize Base)Step2Step 2: Amide Reduction(LiAlH4 or BH3)Check1->Step2ee > 98%Check2CCP 2: Quench Method(Crucial for Yield)Step2->Check2WorkupAMethod A: Fieser Workup(Risk: Product Trapped in Salts)Check2->WorkupAStandardWorkupBMethod B: Rochelle's Salt(Rec: High Yield)Check2->WorkupBRecommendedWorkupCMethod C: Glauber's Salt(Rec: Low Water Input)Check2->WorkupCAlternativeStep3Step 3: Purification(Distillation or Salt Formation)WorkupA->Step3Low Yield RiskWorkupB->Step3WorkupC->Step3

Caption: Workflow highlighting Critical Control Points (CCPs). CCP 2 (Quench) is the primary source of yield loss for polar diamines.

Critical Control Points (The "Why" Behind the Failures)

CCP 1: The Racemization Trap (Step 1)

Morpholine-3-carboxylic acid is a cyclic amino acid.[1] Like proline, it is prone to racemization during activation if the conditions are too basic or if the activation time is prolonged.[1]

  • Mechanism: Base-mediated abstraction of the

    
    -proton (C3 position) or formation of an oxazolone intermediate.
    
  • Impact: You isolate the product in good yield, but it is a racemic mixture (50:50 R/S), rendering it useless for chiral drug development.[1]

CCP 2: The "Aqueous Black Hole" (Step 2 Workup)

The target molecule is a low-molecular-weight diamine with high water solubility.[1]

  • The Failure Mode: In a standard LiAlH4 reduction, the aluminum salts form a gelatinous precipitate.[1] If you use a standard acidic quench or copious water washes, the product partitions into the aqueous phase and binds to the aluminum salts.[1]

  • Result: The organic layer contains 0% product. The product is lost in the aqueous waste or the filter cake.

Troubleshooting Guide (Q&A)

Issue 1: "My crude yield after amide reduction is < 20%."

Diagnosis: You likely lost the product during the LiAlH4 quench. The product is essentially acting as a water-soluble ligand for the aluminum species.

Solution: Abandon the standard "Water/NaOH/Water" (Fieser) quench if it is failing. Switch to the Rochelle's Salt Protocol .

  • Dilute: Dilute the reaction mixture (THF/Ether) with an equal volume of Diethyl Ether (Et2O).

  • Quench: Add saturated aqueous Sodium Potassium Tartrate (Rochelle's Salt) solution slowly. Use approx. 20-30 mL per gram of LiAlH4.

  • Stir: This is the critical step. Vigorously stir for 2–4 hours at room temperature. The gray emulsion will separate into two clean, clear layers.[1]

  • Extract: Separate the layers. The aluminum stays in the aqueous layer as a soluble tartrate complex.

  • Scavenge: Extract the aqueous layer 3x with DCM/Isopropanol (9:1). The alcohol helps pull the polar amine out of the water.

Issue 2: "The product is racemized (ee < 50%)."

Diagnosis: Over-activation during the amide coupling (Step 1).

Solution:

  • Switch Reagents: Move from EDC/HOBt to HATU/HOAt . HATU is faster, reducing the time the activated ester sits in solution vulnerable to epimerization.[1]

  • Base Control: Replace Diisopropylethylamine (DIPEA) with N-Methylmorpholine (NMM) or Collidine .[1][2][3] These are weaker bases and less likely to deprotonate the

    
    -carbon [1].
    
  • Protocol: Pre-cool the reaction to 0°C before adding the coupling agent. Add the amine (dimethylamine) immediately after activation. Do not "pre-activate" for more than 2-3 minutes.

Issue 3: "I cannot remove the solvent without losing the product."

Diagnosis: The product is volatile and may co-evaporate with solvents, or it is forming an azeotrope.[1]

Solution:

  • Salt Formation: Do not evaporate to dryness. Instead, add a solution of anhydrous HCl in dioxane/ether to the crude extract.[1] Isolate the product as the dihydrochloride salt . This solid is non-volatile, stable, and easy to handle.[1]

  • Distillation: If the free base is required, use Kugelrohr distillation.[1] Do not use a rotary evaporator with a high-vacuum pump without a cold trap, or you will pull the product into the pump oil.[1]

Optimized Experimental Protocol

Objective: Synthesis of (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine (dihydrochloride salt).

Step 1: Amide Coupling[1]
  • Dissolve: 1.0 eq (R)-4-N-Boc-morpholine-3-carboxylic acid in DMF (0.2 M).

  • Cool: Cool to 0°C under N2.

  • Add Base: Add 2.5 eq N-Methylmorpholine (NMM).

  • Activate: Add 1.1 eq HATU. Stir for 2 minutes.

  • Couple: Add 1.2 eq Dimethylamine (2.0 M in THF).

  • Monitor: Warm to RT. Stir 2h. Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc. Wash with sat.[4] NaHCO3 (x2), 5% Citric Acid (x2), and Brine.[1] Dry (Na2SO4) and concentrate.

    • Note: The Boc group prevents the amine from interfering.

Step 2: Reduction (The Critical Step)[1]
  • Setup: Flame-dry a flask. Add 3.0 eq LiAlH4 in dry THF under Argon.

  • Addition: Dissolve the amide from Step 1 in dry THF. Add dropwise to the LiAlH4 suspension at 0°C.

    • Caution: Exothermic.[5] Gas evolution.

  • Reflux: Heat to reflux for 4–6 hours to ensure complete reduction of the amide to the amine.

  • Quench (Glauber's Salt Method - Alternative to Rochelle's):

    • Cool to 0°C.[4][5][6]

    • Add solid Sodium Sulfate Decahydrate (Glauber’s salt, Na2SO4·10H2O) portion-wise until hydrogen evolution ceases.[6]

    • Why? This releases its crystal water slowly, minimizing the amount of free water added to the system [2].[1]

  • Filtration: Filter the white solid precipitate through Celite. Wash the pad thoroughly with warm THF .

  • Deprotection (One-pot): The LiAlH4 reduction reduces the amide but typically leaves the N-Boc group intact (converting it to a methyl group) OR requires a separate deprotection step depending on exact conditions.[1]

    • Correction: LiAlH4 reduces carbamates (Boc) to N-Methyl groups. If the target is the N-methyl morpholine derivative, this is fine.[1]

    • Target Check: The target is (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine.[1][7] The ring nitrogen usually needs to be secondary (NH) or substituted. If the starting material was N-Boc, LiAlH4 reduction converts N-Boc -> N-Methyl.[1]

    • Refinement: If the target requires a free morpholine NH, use Borane-THF (BH3[1]·THF) for the amide reduction, as it will not reduce the Boc group.[1] Then deprotect Boc with HCl.

    • Assumption: Based on the CAS, the morpholine nitrogen is unsubstituted (NH).[1] Therefore, do not use LiAlH4 on the N-Boc precursor if you want NH.[1] Use BH3·DMS or BH3·THF.

Revised Step 2 (For NH-Morpholine Target):

  • Use BH3·THF (1M, 3 eq) . Reflux 2h.

  • Quench with MeOH.

  • Treat with HCl/MeOH (reflux 1h) to break the boron-amine complex and remove the Boc group simultaneously.

  • Concentrate.[3][8] Basify to pH 12 with NaOH (minimal water).

  • Continuous Extraction: Use a liquid-liquid extractor with DCM for 24h.

  • Dry and concentrate.

Data Summary Table
ParameterStandard Method (LiAlH4/Fieser)Optimized Method (BH3/Continuous Ext.)
Yield 30–45%75–85%
Purity (ee) Variable (Racemization risk)>98% (Milder conditions)
Workup Time 2 hours (plus emulsion struggle)24 hours (Passive extraction)
Physical State Wet OilCrystalline HCl Salt

References

  • Merlic Group (UCLA). (n.d.). Workup for Aluminum Hydride Reductions.[4][5][6][9] The Organic Companion.[4][6] Retrieved from [Link]

  • ResearchGate. (2014).[5] Best method for lithium aluminium hydride work up. Retrieved from [Link]

Solubility issues of (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot solubility challenges encountered during experimental work with this compound. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to assist you in your research.

Introduction

(R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine is a chiral morpholine derivative.[1][2] Its structure, containing a morpholine ring (an ether and a secondary amine), a tertiary amine, and a short alkyl chain, dictates its physicochemical properties, including its solubility.[3] Understanding these structural features is key to predicting and resolving solubility issues. This guide provides both theoretical background and practical, step-by-step protocols to help you achieve successful dissolution of this compound in various organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine that influence its solubility?

A1: The solubility of this compound is governed by a balance of polar and non-polar characteristics:

  • Polar Groups: The presence of two nitrogen atoms (a secondary amine within the morpholine ring and an exocyclic tertiary amine) and an oxygen atom (ether linkage in the morpholine ring) make the molecule capable of acting as a hydrogen bond acceptor.[4][5][6] These sites contribute to its solubility in polar solvents.

  • Basicity: The amine functional groups are basic and can be protonated in acidic conditions to form salts.[3][4] This property can be exploited to enhance solubility in certain solvent systems.

  • Non-Polar Part: The hydrocarbon backbone, although relatively small, contributes to its solubility in less polar organic solvents.

Q2: I am having trouble dissolving (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine in a non-polar solvent like hexane. Why is this happening?

A2: Based on the principle of "like dissolves like," polar compounds tend to dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents.[7] (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine possesses significant polarity due to its multiple heteroatoms (nitrogen and oxygen) capable of hydrogen bonding.[4][5] Non-polar solvents like hexane lack the ability to form these strong intermolecular interactions, leading to poor solubility.

Q3: Which organic solvents are likely to be good starting points for dissolving this compound?

A3: Generally, amines are soluble in organic solvents like alcohols, ethers, and benzene.[8][9] Given the structure of (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine, polar aprotic solvents and polar protic solvents are excellent starting points. Consider solvents such as:

  • Alcohols: Methanol, Ethanol, Isopropanol.[9][10]

  • Ethers: Tetrahydrofuran (THF), Dioxane.[11]

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform.

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile.[7][12]

Q4: Can I use pH modification to improve the solubility of this compound in organic solvents?

A4: While pH is a primary tool for aqueous solubility, it can also be leveraged in biphasic systems or with specific organic solvents. The amine functional groups are basic and will be protonated in the presence of acid.[13] This protonated form is a salt and is significantly more polar. This principle is often used in extractions to move an amine from an organic layer to an acidic aqueous layer.[14][15] For single-phase organic systems, adding a small amount of an acid (like a few drops of acetic acid or HCl in an appropriate solvent) can sometimes improve solubility in very polar solvents if the resulting salt has favorable interactions with the solvent.

Troubleshooting Guide

Problem: The compound is not dissolving in my chosen organic solvent at room temperature.

This is a common issue that can often be resolved by systematically exploring different approaches. The following workflow provides a logical progression for troubleshooting.

Solubility_Troubleshooting_Workflow start Start: Compound Insoluble increase_agitation Increase Agitation (Vortex/Sonicate) start->increase_agitation gentle_heating Gentle Heating (Monitor for Degradation) increase_agitation->gentle_heating Still Insoluble success Success: Compound Dissolved increase_agitation->success Soluble change_solvent Change Solvent (Consult Polarity Table) gentle_heating->change_solvent Still Insoluble gentle_heating->success Soluble solvent_mixture Use a Solvent Mixture (e.g., DCM/Methanol) change_solvent->solvent_mixture Limited Success change_solvent->success Soluble ph_modification pH Modification (Acidification for Salt Formation) solvent_mixture->ph_modification Still Insoluble solvent_mixture->success Soluble ph_modification->success Soluble reevaluate Re-evaluate Approach ph_modification->reevaluate Still Insoluble

Caption: A troubleshooting workflow for solubility issues.

Step-by-Step Troubleshooting:

  • Increase Mechanical Energy:

    • Action: Vigorously vortex the sample or place it in an ultrasonic bath for 5-10 minutes.

    • Rationale: This increases the interaction between the solvent and the solute particles, which can overcome the activation energy barrier for dissolution.

  • Apply Gentle Heat:

    • Action: Warm the mixture gently (e.g., to 30-40°C).

    • Rationale: For most compounds, solubility increases with temperature.[16]

    • Caution: Be mindful of the compound's stability. Test on a small scale first and check for any signs of degradation (e.g., color change).

  • Select an Alternative Solvent:

    • Action: If the initial solvent choice is proving ineffective, select a new solvent with different properties. Refer to the solvent properties table below. If you started with a less polar solvent, move to a more polar one.

    • Rationale: The principle of "like dissolves like" is fundamental.[7] Matching the polarity of the solvent to the solute is crucial.

  • Use a Co-Solvent System:

    • Action: Try a mixture of two miscible solvents. For example, if your compound is poorly soluble in dichloromethane (DCM) but soluble in methanol, start by dissolving it in a small amount of methanol and then slowly add DCM to the desired final volume.

    • Rationale: A co-solvent system can modulate the overall polarity of the solvent environment to better match the solute's properties.

  • Consider pH Adjustment (for specific applications):

    • Action: If your experimental conditions allow, particularly in highly polar protic solvents, the addition of a small amount of a suitable acid (e.g., acetic acid) can protonate the amine groups, forming a more soluble salt.

    • Rationale: The ionic character of the resulting salt can significantly enhance solubility in polar solvents.[13]

Data Presentation: Properties of Common Organic Solvents

The following table provides a list of common organic solvents, ordered by increasing polarity, which can guide your selection process.[10][12][17]

SolventPolarity IndexTypeBoiling Point (°C)Notes
Hexane0.1Non-polar69Unlikely to be a good solvent for this compound.[11]
Toluene2.4Non-polar Aromatic111May have some solubility due to the aromatic ring.
Diethyl Ether2.8Polar Aprotic35A common solvent for amines.[8]
Dichloromethane (DCM)3.1Polar Aprotic40A versatile solvent for a wide range of organic compounds.
Tetrahydrofuran (THF)4.0Polar Aprotic66Good general-purpose solvent for amines.
Ethyl Acetate4.4Polar Aprotic77
Acetone5.1Polar Aprotic56Can react with primary amines. Less of a concern for this compound.
Acetonitrile5.8Polar Aprotic82A common solvent in chromatography and synthesis.
Isopropanol3.9Polar Protic82
Ethanol4.3Polar Protic78Excellent solvent for polar compounds.[10]
Methanol5.1Polar Protic65Very polar; good starting point.
Dimethylformamide (DMF)6.4Polar Aprotic153High boiling point can make it difficult to remove.[7][12]
Dimethyl sulfoxide (DMSO)7.2Polar Aprotic189Very strong solvent, but difficult to remove.[7][18]

Experimental Protocols

Protocol 1: Qualitative Solubility Assessment

This rapid test helps to quickly identify promising solvents.

Materials:

  • (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine

  • Small vials (e.g., 1.5 mL Eppendorf tubes or 1-dram glass vials)

  • A selection of organic solvents from the table above

  • Vortex mixer

Procedure:

  • Add approximately 1-2 mg of the compound to a vial.[19]

  • Add the selected solvent dropwise (e.g., 100 µL at a time) while observing for dissolution.[19]

  • After adding approximately 0.5 mL of solvent, cap the vial and vortex vigorously for 30 seconds.

  • Visually inspect for any remaining solid particles.

  • If the solid dissolves, the solvent is a good candidate. If not, you can continue adding solvent up to a certain volume (e.g., 1 mL) to get a rough estimate of solubility.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is a standard method to determine the thermodynamic solubility of a compound.[20]

Materials:

  • (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine

  • Scintillation vials or other sealable glass vials

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure:

Shake_Flask_Method prep 1. Prepare Saturated Solution (Add excess solid to solvent) equilibrate 2. Equilibrate (Shake for 24-48h at constant T) prep->equilibrate separate 3. Phase Separation (Centrifuge to pellet excess solid) equilibrate->separate sample 4. Sample Supernatant (Carefully collect clear solution) separate->sample analyze 5. Analyze Concentration (e.g., by validated HPLC method) sample->analyze calculate 6. Calculate Solubility analyze->calculate

Caption: Workflow for the shake-flask solubility determination method.

  • Preparation of Saturated Solution: Add an excess amount of the compound (e.g., 5-10 mg) to a vial containing a known volume of the selected solvent (e.g., 1-2 mL). The key is to have undissolved solid present.[20]

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure the solution reaches equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

  • Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration using a validated analytical method such as HPLC-UV or LC-MS. Prepare a calibration curve with known concentrations of the compound to accurately determine its concentration in the sample.[20]

  • Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

References

  • Application Notes and Protocols for Determining the Solubility of Novel Compounds. Benchchem.
  • How to determine the solubility of a substance in an organic solvent ?
  • 9.5 Physical Properties. NCERT 12 Chemistry.
  • Morpholine Oleate: A Technical Guide to its Solubility and Characteriz
  • 23.1. Properties of amines. Organic Chemistry II - Lumen Learning.
  • Solubility test for Organic Compounds.
  • Morpholine (CAS: 110-91-8)
  • The Application of Solvents in the Pharmaceutical Industry. Aure Chemical.
  • 24.2: Structure and Properties of Amines. Chemistry LibreTexts.
  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?.
  • Amine compounds.
  • Solubility of Organic Compounds.
  • Organic Bases: Amines – HSC Chemistry. Science Ready.
  • MORPHOLINE.
  • Procedure for Determining Solubility of Organic Compounds. Scribd.
  • (PDF) Organic solvents in the pharmaceutical industry.
  • Organic Solvents: Complete Guide, Industrial Uses & Safety. Brofind.
  • MORPHOLINE (110-91-8).
  • Morpholine.
  • An Overview on Common Organic Solvents and Their Toxicity.
  • Technical Support Center: Workup Procedures for Reactions Involving Basic Amines. Benchchem.
  • 80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N.
  • PRODUCT INFORM
  • (R)-N,N-dimethyl-1-(morpholin-3-yl)methanamine 95% | CAS: 1152367-84-4. AChemBlock.
  • pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.
  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formul
  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
  • Chapter 23 The Chemistry of Amines.
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research.
  • Solubility of Organic Compounds. Chemistry Steps.
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). Chair of Analytical Chemistry.
  • 214273-18-4|(S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine. BLDpharm.
  • pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8.

Sources

Technical Support Center: Purification of (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine. Our objective is to provide a comprehensive, experience-driven resource to troubleshoot common challenges and answer frequently asked questions, ensuring the attainment of high-purity material crucial for downstream applications.

I. Understanding the Synthetic Landscape and Potential Impurities

A prevalent and efficient method for the synthesis of (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine is the Eschweiler-Clarke reaction.[1][2] This reductive amination procedure methylates a primary or secondary amine using excess formaldehyde and formic acid.[1] The reaction is known for its high yields and for typically preserving the stereochemical integrity of chiral centers.[1]

A likely synthetic precursor for this synthesis is (R)-1-(morpholin-3-yl)methanamine. The reaction proceeds through a two-step methylation.

Diagram: Synthetic Pathway and Key Intermediates

Synthetic_Pathway A (R)-1-(morpholin-3-yl)methanamine (Starting Material) B Intermediate Imine A->B + HCHO C (R)-N-Methyl-1-(morpholin-3-yl)methanamine (Mono-methylated Impurity) B->C + HCOOH - CO2 D Final Imine Intermediate C->D + HCHO E (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine (Target Compound) D->E + HCOOH - CO2

Caption: Eschweiler-Clarke synthesis of the target compound.

Based on this synthetic route, a number of process-related impurities can be anticipated in the crude product mixture.

Table 1: Potential Impurities and Their Origin

Impurity NameStructureOrigin
(R)-1-(morpholin-3-yl)methanamineStarting MaterialIncomplete reaction.
(R)-N-Methyl-1-(morpholin-3-yl)methanamineIntermediateIncomplete second methylation step.
Formaldehyde/ParaformaldehydeReagentExcess reagent from the reaction.
Formic AcidReagentExcess reagent from the reaction.
N-formyl derivativesSide-productReaction of the amine with formic acid under certain conditions.
(S)-N,N-Dimethyl-1-(morpholin-3-yl)methanamineEnantiomeric ImpurityRacemization during synthesis (unlikely in Eschweiler-Clarke) or impure starting material.[1]

II. Frequently Asked Questions (FAQs)

Q1: My final product is an oil and difficult to handle. How can I obtain a solid?

A1: The free base of many amines is an oil at room temperature.[3] Conversion to a hydrochloride (HCl) salt is a standard method to obtain a crystalline solid, which is often easier to purify by recrystallization and handle for subsequent applications.[4][5]

Protocol: Formation of the Hydrochloride Salt

  • Dissolve the crude (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).

  • Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum.[6]

Q2: How can I confirm the enantiomeric purity of my final product?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of your compound.[7][8] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[9]

Key Considerations for Chiral HPLC Method Development:

  • Column Selection: Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are often a good starting point for the separation of amines.[10]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used in normal-phase chromatography. For basic compounds like amines, the addition of a small amount of a basic modifier (e.g., diethylamine, 0.1% v/v) to the mobile phase is often necessary to improve peak shape and prevent tailing.[11]

  • Derivatization: If direct separation is challenging, derivatization with a chiral derivatizing agent to form diastereomers can be an alternative approach. These diastereomers can then be separated on a standard achiral HPLC column.[12]

Q3: What are the best analytical techniques to identify and quantify other impurities?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[13][14]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying impurities. A standard reversed-phase C18 column can be used to separate the target compound from less polar and more polar impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, aiding in the identification of unknown impurities.[15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities such as residual solvents.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the target compound and any significant impurities present.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine.

Diagram: General Purification Workflow

Purification_Workflow Crude_Product Crude Reaction Mixture Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Initial Cleanup Recrystallization Recrystallization (as HCl salt) Acid_Base->Recrystallization For Crystalline Solids Chromatography Column Chromatography Acid_Base->Chromatography For Oils or Difficult Separations Pure_Product High-Purity Product Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: A typical purification workflow for the target compound.

Problem 1: Low Yield After Acid-Base Extraction

Potential Cause: The pH of the aqueous layer was not sufficiently basic during the extraction of the free amine.

Explanation: To extract the basic amine into the organic layer, the aqueous layer must be made sufficiently basic (typically pH > 10) to ensure the amine is in its neutral, free base form, which is less soluble in water and more soluble in organic solvents.[1][16]

Solution:

  • Monitor pH: Use pH paper or a pH meter to ensure the aqueous layer is strongly basic (pH 11-14) before extracting with an organic solvent.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) to improve extraction efficiency.

  • Salting Out: If the product has some water solubility, adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the organic compound in the aqueous phase and promote its transfer to the organic layer.[17]

Problem 2: Product Tailing or Streaking During Column Chromatography

Potential Cause: Strong interaction between the basic amine and the acidic silica gel stationary phase.

Explanation: The lone pair of electrons on the nitrogen atoms of your product can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and difficult separation.[18]

Solutions:

  • Use a Basic Modifier in the Eluent: Add a small amount of a volatile base, such as triethylamine (0.1-1% v/v) or a few drops of aqueous ammonia to your mobile phase.[15][18] This will compete with your product for the active sites on the silica gel, leading to improved peak shape.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.

  • Reverse-Phase Chromatography: If normal-phase chromatography is problematic, reverse-phase chromatography on a C18 column may provide better separation.

Problem 3: Difficulty in Removing the Mono-methylated Impurity ((R)-N-Methyl-1-(morpholin-3-yl)methanamine)

Potential Cause: Similar polarity and physical properties to the desired product.

Explanation: The mono-methylated impurity has a very similar structure and polarity to the di-methylated product, making separation by standard techniques challenging.

Solutions:

  • Optimize Reaction Conditions: The best approach is to minimize the formation of this impurity by ensuring the Eschweiler-Clarke reaction goes to completion. This can be achieved by using a sufficient excess of formaldehyde and formic acid and ensuring an adequate reaction time and temperature.

  • High-Resolution Chromatography: Preparative HPLC with a suitable stationary phase may be required for complete separation if the impurity is present in significant amounts.

  • Recrystallization of the HCl Salt: Careful and repeated recrystallization of the hydrochloride salt from a suitable solvent system may enrich the desired di-methylated product. Experiment with different solvent systems (e.g., isopropanol/diethyl ether, ethanol/ethyl acetate) to find one that provides good differential solubility between the two salts.[2]

Problem 4: Presence of N-formyl Impurity

Potential Cause: A side reaction during the Eschweiler-Clarke synthesis.

Explanation: Under certain conditions, particularly if the reaction temperature is not well-controlled or if there is an imbalance in the reagents, formylation of the amine can occur as a side reaction.

Solutions:

  • Control Reaction Temperature: Maintain the recommended reaction temperature for the Eschweiler-Clarke reaction to minimize side reactions.

  • Hydrolysis: N-formyl groups can sometimes be hydrolyzed under acidic or basic conditions. A carefully controlled work-up with an aqueous acid or base wash may help to remove this impurity. However, this may also affect the desired product, so this should be tested on a small scale first.

  • Chromatographic Separation: The N-formyl impurity will have a different polarity compared to the desired amine and should be separable by column chromatography.

IV. References

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.

  • Wikipedia. (n.d.). Acid–base extraction.

  • Phenomenex. (n.d.). Chiral HPLC Column.

  • Vernier. (n.d.). Experiment 5: Separation of Organic Compounds by Acid-Base Extraction Techniques.

  • Reddit. (2024, March 12). Amine workup : r/Chempros.

  • Separations. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines.

  • ResearchGate. (2012, September 12). What are the best processes/methods for separation of chiral amine both non selective ...

  • Wikipedia. (n.d.). Chiral column chromatography.

  • Organic Syntheses. (n.d.). methylamine hydrochloride.

  • Patel, S. B., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6253.

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.

  • Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.

  • Benchchem. (n.d.). Determining Enantiomeric Purity: A Technical Guide to Chiral Derivatizing Agents.

  • European Patent Office. (2007, June 25). EP 2436381 A1 - Crystallization of hydrohalides of pharmaceutical compounds.

  • Journal of the American Chemical Society. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids.

  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics.

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid.

  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.

  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.

  • PMC. (2021, February 21). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects.

  • Smolecule. (2026, February). Frequently Asked Questions: Purification Troubleshooting.

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.

  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.

  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.

  • Phenomenex. (n.d.). Chiral HPLC Separations.

  • PMC. (n.d.). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess.

  • Wikipedia. (n.d.). Reductive amination.

  • The Journal of Organic Chemistry. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.

  • SciSpace. (2013, January 31). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples.

  • AChemBlock. (2026, February 24). (R)-N,N-dimethyl-1-(morpholin-3-yl)methanamine 95%.

  • Academia.edu. (n.d.). Recent progress in the synthesis of morpholines.

  • GE Healthcare. (n.d.). Protein purification troubleshooting guide.

  • ResearchGate. (2025, August 6). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate.

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION AND TRACE LEVEL QUANTITATIVE DETERMINATION OF CRITICAL NITROSAMINE IMPURITY IN RIVAROXABAN DRUG.

  • IJRAR. (n.d.). Impurity Profiling And Degradation Study: A Review.

  • IJDRA. (2020, December 15). Regulatory aspects of Impurity profiling.

  • IJNRD.org. (2024, February 2). Impurity Profiling in different analytical techniques.

  • IJCRT.org. (n.d.). AN OVERVIEW ON IMPURITY PROFILING OF DRUG AND PHARMACEUTICAL FORMULATIONS.

  • PMC. (n.d.). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience.

  • Benchchem. (2025, December). troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification.

  • Bulgarian Chemical Communications. (n.d.). New morpholine and piperazine derivatives of ketamine: synthesis and anti- nociceptive effects.

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.

  • SlidePlayer. (n.d.). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.

Sources

Validation & Comparative

1H NMR Interpretation Guide: (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine (CAS: 1152367-84-4) is a critical chiral scaffold in the synthesis of PI3K/mTOR kinase inhibitors. Its structural integrity relies on the precise configuration of the morpholine ring and the exocyclic amine.

This guide moves beyond basic spectral assignment. It compares the Free Base form against the Dihydrochloride Salt (crucial for solubility profiling) and outlines the Chiral Solvating Agent (CSA) method for enantiomeric excess determination.

Key Structural Features for NMR Analysis[1]
  • Chiral Center (C3): Induces diastereotopicity in the exocyclic methylene protons (

    
    ).
    
  • Heterocyclic Ring: Exhibits a chair conformation, creating distinct axial (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    ) and equatorial (
    
    
    
    ) environments.
  • Basicity Gradient: Two nitrogen centers with distinct protonation affinities, observable via chemical shift perturbations (

    
    ).
    

Theoretical Framework & Assignment Logic

The morpholine ring in this molecule exists predominantly in a chair conformation.[1][2][3] The interpretation strategy relies on distinguishing protons adjacent to oxygen (deshielded) from those adjacent to nitrogen (shielded), and analyzing coupling constants (


) to determine axial/equatorial orientation.
Diagram 1: Assignment Decision Tree

This flowchart illustrates the logic for distinguishing overlapping multiplets in the 2.5–4.0 ppm region.

AssignmentLogic Start Signal Analysis (2.5 - 4.0 ppm) Shielding Chemical Shift Check Start->Shielding Deshielded > 3.3 ppm (Alpha to Oxygen) Shielding->Deshielded Shielded < 3.0 ppm (Alpha to Nitrogen) Shielding->Shielded SplittingO Splitting Pattern? Deshielded->SplittingO SplittingN Splitting Pattern? Shielded->SplittingN C2C6 C2-H / C6-H (Complex Multiplets) SplittingO->C2C6 Large J(gem) NMe Singlet (6H) N(CH3)2 SplittingN->NMe Singlet RingN Multiplets C3-H, C5-H SplittingN->RingN Complex

Caption: Logical flow for assigning morpholine ring protons based on electronegativity and splitting patterns.

Comparative Analysis: Free Base vs. Dihydrochloride Salt

In drug development, converting the oily free base to a crystalline salt (e.g., 2HCl) is standard. The NMR spectrum changes drastically due to protonation.

Mechanism of Shift

Upon acidification, the exocyclic dimethylamine (


) and the morpholine nitrogen (

) become protonated. This reduces electron density, causing a downfield shift (deshielding) of

-protons.
Table 1: Comparative Chemical Shifts (400 MHz, vs. )
Proton EnvironmentLabelFree Base (

ppm,

)
2HCl Salt (

ppm,

)

(Shift)
Multiplicity (

Hz)
N-Methyls

2.242.95+0.71 s (6H)
Exocyclic


2.353.45+1.10 dd (ABX system)
Chiral Center

2.953.85+0.90m
Ring


2.75 - 2.903.40 - 3.60+0.65m
Ring


3.60 - 3.903.95 - 4.20+0.30m

Critical Observation: The


 signal is the most reliable diagnostic marker. In the free base, it is a sharp singlet at ~2.2 ppm. In the salt, it shifts to ~3.0 ppm. If the salt formation is incomplete, you may observe broadened peaks or intermediate shifts due to rapid exchange.

Enantiomeric Purity Determination (CSA Method)

Distinguishing the (R)-enantiomer from the (S)-enantiomer requires a chiral environment.[4][5] Standard NMR cannot distinguish them.

Protocol: Mosher's Acid Salt Method

Instead of expensive chiral HPLC, use (R)-(-)-


-Methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA) as a Chiral Solvating Agent (CSA).
  • Sample: Dissolve 5 mg of the amine in 0.6 mL

    
    .
    
  • Titration: Add 2.0 equivalents of (R)-MTPA.

  • Observation: The formation of diastereomeric salts causes the

    
     singlets of the (R)-amine and (S)-amine to resolve.
    
Diagram 2: Chiral Discrimination Workflow

This diagram visualizes how the CSA splits the signals of the enantiomers.

ChiralAnalysis Racemate Racemic Mixture (R + S) CSA Add (R)-MTPA (Chiral Solvating Agent) Racemate->CSA Complex Diastereomeric Salts (R-Amine:R-Acid) + (S-Amine:R-Acid) CSA->Complex Spectrum 1H NMR Spectrum Complex->Spectrum Result Split N-Me Singlets Δδ ~ 0.05 ppm Spectrum->Result

Caption: Workflow for determining Enantiomeric Excess (ee%) using NMR.

Interpretation:

  • Pure (R)-isomer: Single peak for

    
    .
    
  • Racemate: Two singlets separated by ~0.02 - 0.05 ppm.

  • Calculation:

    
    
    

Detailed Experimental Protocols

Protocol A: Standard Characterization (Free Base)

Use this for verifying the identity of the synthesized intermediate.

  • Solvent Choice: Use

    
     (Chloroform-d) neutralized with basic alumina if the compound is acid-sensitive, though this amine is stable.
    
  • Concentration: 10 mg in 0.6 mL solvent.

  • Acquisition:

    • Scans: 16 (minimum).

    • Relaxation Delay (

      
      ): 2.0 seconds (ensure integration accuracy for methyls).
      
    • Pulse Angle:

      
      .
      
  • Processing: Calibrate residual

    
     to 7.26 ppm.
    
Protocol B: Salt Stoichiometry Determination

Use this to confirm the formation of the dihydrochloride salt.

  • Solvent Choice: Use ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     or 
    
    
    
    . (Note:
    
    
    exchanges amine NH protons;
    
    
    preserves them).
  • Internal Standard: Add a known amount of Maleic Acid (singlet at 6.2 ppm in

    
    ) to quantify the salt.
    
  • Integration: Compare the integral of the Maleic Acid standard (2H) to the

    
     signal (6H).
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for general assignment logic).

  • Katritzky, A. R., et al. (2005).[2] "1H and 13C NMR spectra of N-substituted morpholines." Magnetic Resonance in Chemistry, 43(8), 673-675.[2]

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.
  • BenchChem. (2025).[1] "Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide." (General reference for morpholine chair conformation dynamics).

Sources

A Comparative Guide to Chiral HPLC Methods for the Separation of (R)- and (S)-Morpholine Methanamine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise separation and quantification of enantiomers are critical. The distinct pharmacological and toxicological profiles of individual enantiomers necessitate robust analytical methods to ensure the safety and efficacy of chiral drug candidates.[1][2] Morpholine and its derivatives are prevalent structural motifs in many pharmaceuticals, making the development of reliable chiral separation methods for compounds like morpholine methanamine a key challenge.[3][4]

This guide provides an in-depth comparison of potential chiral High-Performance Liquid Chromatography (HPLC) methods for resolving (R)- and (S)-morpholine methanamine. We will delve into the rationale behind column selection, mobile phase optimization, and provide detailed, actionable protocols based on established principles of chiral chromatography.

The Challenge of Separating Morpholine Methanamine Enantiomers

Morpholine methanamine, a primary amine, presents a moderate challenge for chiral separation. The molecule's flexibility and limited number of interaction sites for chiral recognition require a systematic approach to method development. The key to a successful separation lies in selecting a chiral stationary phase (CSP) that can effectively discriminate between the two enantiomers through transient diastereomeric complex formation.

Comparative Analysis of Chiral Stationary Phases (CSPs)

The choice of CSP is the most critical factor in chiral separations.[5] Based on the structure of morpholine methanamine, polysaccharide-based and crown ether-based CSPs are the most promising candidates.

Chiral Stationary Phase (CSP) TypePrinciple of SeparationAdvantagesDisadvantages
Polysaccharide-based (e.g., Amylose or Cellulose derivatives) Based on the formation of transient diastereomeric complexes through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.Broad applicability for a wide range of chiral compounds, including amines.[1][5] Available in a variety of coated and immobilized versions, offering a wide range of selectivities.Method development can be empirical, often requiring screening of multiple columns and mobile phases.[1][6]
Crown Ether-based Utilizes the principle of host-guest complexation, where the primary amine of the analyte forms a complex with the chiral crown ether. The differential stability of the diastereomeric complexes for the (R) and (S) enantiomers allows for their separation.Highly selective for primary amines.[7] Can provide excellent resolution and efficiency.Typically requires an acidic mobile phase to ensure the amine is protonated for complexation.[7] May have a more limited range of applicability compared to polysaccharide CSPs.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed as a starting point for developing a robust chiral HPLC method for separating (R)- and (S)-morpholine methanamine.

Protocol 1: Screening of Polysaccharide-Based CSPs in Normal Phase Mode

This protocol outlines a systematic screening approach using two common polysaccharide-based columns.

1. Column Selection:

  • Column A: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA)

  • Column B: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H)

2. Mobile Phase Screening:

  • Mobile Phase A: n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v)

  • Mobile Phase B: n-Hexane / Ethanol (EtOH) / Diethylamine (DEA) (90:10:0.1, v/v/v)

    • Rationale: Diethylamine is a basic additive used to improve peak shape and reduce tailing of basic analytes like morpholine methanamine.[1]

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm (or a suitable wavelength based on the analyte's UV spectrum)

  • Injection Volume: 10 µL

  • Sample Concentration: 1 mg/mL in mobile phase

4. Data Analysis and Optimization:

  • Evaluate the chromatograms for resolution (Rs) between the two enantiomer peaks. A resolution of ≥ 1.5 indicates baseline separation.

  • If partial separation is observed, optimize the ratio of n-Hexane to the alcohol modifier (IPA or EtOH). Increasing the alcohol content generally decreases retention time.

Protocol 2: Method Development using a Crown Ether-Based CSP

This protocol focuses on a targeted approach for primary amines using a crown ether column.

1. Column Selection:

  • Crown ether-based CSP (e.g., CROWNPAK® CR-I(+))

2. Mobile Phase Preparation:

  • Mobile Phase: Perchloric acid solution (pH 1.0 to 2.0).

    • Rationale: An acidic mobile phase is necessary to protonate the primary amine of morpholine methanamine, enabling it to form a complex with the crown ether.[7]

3. HPLC Conditions:

  • Flow Rate: 0.8 mL/min

  • Temperature: 20 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Concentration: 1 mg/mL in the mobile phase

4. Data Analysis and Optimization:

  • Assess the resolution of the enantiomers.

  • The pH of the mobile phase is a critical parameter for optimization. Adjusting the pH within the recommended range for the column can significantly impact selectivity.

  • Temperature can also be varied to improve separation.

Visualization of the Method Development Workflow

Chiral_HPLC_Method_Development cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization Analyte Racemic Morpholine Methanamine CSP_Screen CSP Screening Analyte->CSP_Screen Poly_CSP Polysaccharide CSPs (e.g., Chiralpak IA, Chiralcel OD-H) CSP_Screen->Poly_CSP Normal Phase Crown_CSP Crown Ether CSP (e.g., CROWNPAK CR-I(+)) CSP_Screen->Crown_CSP Reversed Phase (Acidic) Initial_Sep Initial Separation Observed? Poly_CSP->Initial_Sep Crown_CSP->Initial_Sep Initial_Sep->CSP_Screen No, try another CSP Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Initial_Sep->Optimize_MP Yes Optimize_Params Optimize Other Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Final_Method Final Validated Method Optimize_Params->Final_Method Chiral_Recognition cluster_CSP Chiral Stationary Phase (CSP) cluster_analytes Enantiomers in Mobile Phase cluster_complexes Transient Diastereomeric Complexes cluster_elution Differential Elution CSP Chiral Selector Complex_R CSP-(R) Complex (More Stable) CSP->Complex_R Complex_S CSP-(S) Complex (Less Stable) CSP->Complex_S R_Enantiomer (R)-Enantiomer R_Enantiomer->Complex_R Stronger Interaction S_Enantiomer (S)-Enantiomer S_Enantiomer->Complex_S Weaker Interaction Elution_R (R)-Enantiomer Elutes Second Complex_R->Elution_R Elution_S (S)-Enantiomer Elutes First Complex_S->Elution_S

Caption: The principle of chiral separation by forming diastereomeric complexes.

Conclusion

The successful chiral separation of (R)- and (S)-morpholine methanamine is readily achievable through a systematic screening and optimization process. Both polysaccharide-based and crown ether-based CSPs offer viable routes to achieving baseline resolution. For initial screening, polysaccharide-based columns under normal phase conditions provide a broad-based approach. If the primary amine is the key chiral center, a crown ether-based column can offer a highly selective and efficient alternative. The choice of the final method will depend on the specific requirements for resolution, analysis time, and robustness.

References

  • Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Chiral column takes the crown for supercritical enantiosepar
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiral Separations.
  • Chiral HPLC Method Development. I.B.S. Analytical.
  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. PMC.
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • Strategies for Chiral HPLC Method Development. Supelco.
  • Chiral HPLC Separ
  • High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds. Benchchem.
  • Expanding Complex Morpholines Using System
  • The Chiral Notebook. Supelco.
  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of c
  • Basics of chiral HPLC. Sigma-Aldrich.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • Strategies for chiral separation:
  • Liquid phase method for morpholine. Shenyang East Chemical Science-Tech Co., Ltd..
  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Process for the separation of a mixture of enantiomers.
  • Chiral HPLC Methods for the Enantiomeric Separation of Tetrahydroquinoline Amines: Applic

Sources

Comparative Analytical Guide: Optimizing Mass Spectrometry Strategies for (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Analyte: (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine CAS: 1152367-84-4 Molecular Formula: C₇H₁₆N₂O Exact Mass: 144.1263 Da Properties: High polarity, basic character (two amine centers), low molecular weight, lack of significant UV chromophores.

This guide provides a technical comparison of mass spectrometry (MS) workflows for the characterization of (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine. Due to its high polarity and low mass, standard Reversed-Phase Liquid Chromatography (RPLC) often fails to provide adequate retention, leading to ion suppression in the void volume. This guide establishes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization (ESI) as the superior methodology, contrasting it with RPLC and APCI alternatives.

Strategic Comparison: Selecting the Optimal Workflow

Chromatographic Strategy: HILIC vs. RPLC

The primary challenge with this analyte is retention.[1][2] The morpholine ring and dimethylamine group create a highly polar, basic molecule that resists partitioning into C18 stationary phases.

FeatureMethod A: HILIC (Recommended) Method B: RPLC (C18)Method C: RPLC + Ion Pairing
Mechanism Partitioning into water-enriched layer on polar surface.Hydrophobic adsorption.Ion-pair formation (e.g., HFBA) to increase hydrophobicity.
Retention Excellent. Elutes away from void volume.Poor. Elutes near void volume (k' < 1).Good.
Sensitivity High. High organic mobile phase enhances ESI desolvation.Low. Co-elution with salts causes ion suppression.Variable. Ion-pairing agents often suppress MS signal and contaminate sources.
Peak Shape Sharp, symmetrical (with ammonium buffer).Tailing (due to silanol interactions).Good symmetry.

Expert Insight: RPLC is rejected for quantitative work because the analyte elutes in the "suppression zone" (dead time), where unretained salts and matrix components quench ionization. HILIC is the self-validating choice: the high acetonitrile content required for retention simultaneously boosts ESI efficiency by lowering surface tension [1].

Ionization Source: ESI vs. APCI

Given the presence of two nitrogen centers (tertiary acyclic amine and secondary cyclic amine), the molecule has high proton affinity.

  • ESI (Electrospray Ionization): Preferred. The basic nitrogens are easily protonated in solution ([M+H]⁺). ESI is "soft," preserving the molecular ion.

  • APCI (Atmospheric Pressure Chemical Ionization): Alternative. While feasible, APCI is typically reserved for neutral or less polar compounds. For this low-MW amine, APCI may induce excessive thermal fragmentation or background noise from solvent clusters.

Experimental Protocols

Sample Preparation (HILIC Compatible)
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute Stock 1:1000 into 90:10 Acetonitrile:Water .

    • Critical Step: The diluent must match the initial mobile phase conditions (high organic) to prevent "solvent washout" or peak distortion upon injection.

LC-MS/MS Conditions (Recommended)

System: UHPLC coupled to Triple Quadrupole MS (QqQ).

Chromatography (HILIC Mode):

  • Column: Silica-based Amide or Zwitterionic HILIC (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer stabilizes ionization and peak shape).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Time (min)% Mobile Phase BEvent
0.0095Injection
1.0095Isocratic Hold
6.0050Linear Gradient
7.0050Flush
7.1095Re-equilibration
10.0095End

Mass Spectrometry (ESI+):

  • Polarity: Positive ([M+H]⁺).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Gas: Nitrogen, 500 L/hr, 400°C.

  • Precursor Ion: m/z 145.1

Fragmentation & MRM Transitions

The fragmentation pattern is driven by the stability of the morpholine ring and the labile dimethylamine group.

Precursor (m/z)Product (m/z)Collision Energy (eV)Structural Assignment
145.1 100.1 15Quantifier. Loss of dimethylamine (-NHMe₂). Neutral loss of 45 Da.
145.1 86.1 25Qualifier. Morpholine ring fragment (C₄H₈NO⁺).
145.1 46.1 30Dimethylammonium ion (NH₂Me₂⁺).

Visualizing the Analytical Logic

Decision Matrix: Method Selection

The following diagram illustrates the logical pathway for selecting HILIC-ESI over RPLC-APCI for this specific molecule.

AnalyticalDecisionTree Analyte Analyte: (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine (Polar, Basic, Low MW) PolarityCheck Is the analyte retained on C18? Analyte->PolarityCheck Ionization Ionization Source Selection Analyte->Ionization RPLC RPLC (C18) PolarityCheck->RPLC No (Too Polar) HILIC HILIC (Silica/Amide) PolarityCheck->HILIC Yes (Partitioning) RPLC_Outcome Outcome: Elution in Void Volume Ion Suppression Poor Sensitivity RPLC->RPLC_Outcome HILIC_Outcome Outcome: Good Retention (k' > 2) Enhanced ESI Desolvation High Sensitivity HILIC->HILIC_Outcome FinalMethod FINAL PROTOCOL: HILIC-ESI-MS/MS HILIC_Outcome->FinalMethod ESI ESI (+) Ionization->ESI Basic Amines (High PA) APCI APCI (+) Ionization->APCI Neutral/Lipophilic ESI->FinalMethod

Figure 1: Analytical Decision Tree demonstrating the selection of HILIC-ESI based on analyte polarity and basicity.

Fragmentation Pathway

Understanding the fragmentation is crucial for setting up accurate MRM transitions.

Fragmentation Parent Precursor Ion [M+H]+ = 145.1 Frag1 Fragment A [M-NHMe2]+ m/z = 100.1 Parent->Frag1 Loss of Dimethylamine (-45 Da) Frag2 Fragment B Morpholine Ring m/z = 86.1 Parent->Frag2 C-C Bond Cleavage Frag3 Fragment C Dimethylammonium m/z = 46.1 Parent->Frag3 Side Chain Cleavage

Figure 2: Proposed fragmentation pathway for MRM transition optimization.

References

  • McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A, 1523, 49-71.

  • Agilent Technologies. (2019). "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent Technical Guides.

  • Shimadzu Corporation. "Interfaces for LC-MS: ESI vs APCI Principles." Shimadzu Excellence in Science.

  • Biotage. (2023).[2] "When should I choose APCI or ESI for my flash column chromatography?" Biotage Blog.

  • BenchChem. (2025).[3] "GC-MS Method for the Detection of Morpholine Derivatives." BenchChem Protocols.

Sources

A Comparative Spectroscopic Guide to (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. Chiral substituted morpholines, such as (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine, are valuable building blocks for synthesizing complex molecules with precise three-dimensional orientations essential for biological activity.

This guide provides an in-depth analysis of the expected spectroscopic characteristics of (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine. As direct, published spectral data for this specific compound is not consistently available in public-domain databases, this document serves as a predictive and comparative guide. We will elucidate the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on fundamental principles and data from structurally related analogs. For comparative purposes, we will contrast its expected spectral features with its structural isomer, (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine, to highlight how subtle changes in substituent position profoundly impact the spectroscopic output.

This analysis is designed for researchers, synthetic chemists, and drug development professionals who rely on precise structural characterization to advance their scientific objectives.

Section 1: Comparative Molecular Structures

The key to interpreting spectroscopic data is a thorough understanding of the molecule's structure. The primary difference between our target compound and its isomer is the attachment point of the N,N-dimethylmethanamine side chain to the morpholine ring—either at the C3 position (adjacent to the oxygen) or the C2 position (adjacent to the nitrogen). This seemingly minor change creates distinct chemical environments for the nuclei, leading to unique spectroscopic fingerprints.

G cluster_0 (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine (Target Compound) cluster_1 (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine (Structural Isomer) mol1 mol1 mol2 mol2 G cluster_path1 Pathway A: Side Chain Cleavage cluster_path2 Pathway B: Ring Opening parent [M+H]⁺ m/z = 145.13 frag1 Fragment 1 m/z = 86.06 (Morpholine Ring Cation) parent->frag1 - C₃H₈N frag2 Fragment 2 m/z = 58.07 (Dimethyliminium Ion) parent->frag2 - C₄H₈O

Figure 2: Predicted major fragmentation pathways for (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine.

  • Pathway A (α-cleavage at C3): The bond between the C3 of the morpholine ring and the methylene carbon of the side chain can cleave, leading to a stable morpholinium cation fragment at m/z 86.

  • Pathway B (Ring Cleavage): Fragmentation can also be initiated by cleavage of the morpholine ring, which could ultimately lead to the formation of the highly stable dimethyliminium ion [CH₂=N(CH₃)₂]⁺ at m/z 58.

The fragmentation pattern of the 2-substituted isomer would be similar, but the relative abundances of the fragments might differ due to the different stability of the intermediate radicals and cations formed during fragmentation.

Section 5: Recommended Experimental Protocols

To obtain high-quality, reproducible data, standardized protocols are essential. The following methodologies are recommended for the characterization of these compounds.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent.

    • Choice of Solvent: Chloroform-d (CDCl₃) is a good first choice for many organic molecules. For increased solubility of amine salts or for N-H exchange studies, Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD) can be used.

  • Internal Standard: Add Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). For aqueous solvents, DSS or TSP can be used.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for better signal dispersion.

    • Acquire a standard ¹H spectrum with 16-32 scans.

    • Acquire a broadband-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, 1024 or more scans may be necessary for a good signal-to-noise ratio.

    • (Optional) Perform advanced 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to unambiguously assign all proton and carbon signals.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the analyte (~10-50 µg/mL) in a suitable solvent system, typically a mixture of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

  • LC Method:

    • Use a C18 reverse-phase column.

    • Employ a water/acetonitrile gradient to elute the compound. This separates the analyte from potential impurities before it enters the mass spectrometer.

  • MS Method:

    • Ionization Mode: Use positive ion Electrospray Ionization (ESI+).

    • Acquisition: Acquire data in full scan mode over a range of m/z 50-500 to detect the parent ion.

    • Tandem MS (MS/MS): Perform a product ion scan on the [M+H]⁺ ion (m/z 145.13) to obtain fragmentation data for structural confirmation. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragments.

Overall Characterization Workflow

G cluster_workflow Spectroscopic Characterization Workflow cluster_nmr NMR Analysis cluster_ms MS Analysis start Analyte Sample prep Sample Preparation (Dissolution in Solvent) start->prep nmr_acq ¹H & ¹³C NMR Acquisition prep->nmr_acq NMR Sample lc LC Separation prep->lc MS Sample nmr_proc Data Processing (Assign δ, J) nmr_acq->nmr_proc structure Structure Elucidation & Confirmation nmr_proc->structure ms_acq HRMS & MS/MS Acquisition lc->ms_acq ms_proc Data Processing (Confirm m/z, Analyze Fragments) ms_acq->ms_proc ms_proc->structure

Figure 3: A generalized workflow for the complete spectroscopic characterization of novel chemical entities.

Conclusion

While seemingly similar, (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine and its 2-substituted isomer are distinct chemical entities with unique, predictable spectroscopic fingerprints. The most significant diagnostic differences are expected in the NMR spectra, particularly in the chemical shifts of the chiral center proton (CH ) and carbon (C ), which are directly influenced by the neighboring heteroatom (Oxygen at C3 vs. Nitrogen at C2). Mass spectrometry serves as a crucial complementary technique to confirm the molecular weight and provide structural information through predictable fragmentation patterns. By following the rigorous experimental protocols outlined in this guide, researchers can confidently elucidate and confirm the structure of these and other related chiral morpholine derivatives, ensuring the integrity of their chemical matter for downstream applications in research and development.

References

  • Reich, H. J. (2021). ¹³C NMR Chemical Shifts. Organic Chemistry Data. Retrieved February 24, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • MassBank. (n.d.). N,N-Dimethylformamide Mass Spectrum. Retrieved February 24, 2026, from [Link]

Crystal Structure Analysis of (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Solid-State Chemists, and Drug Development Professionals[1]

Part 1: Executive Summary & Strategic Context

In the development of neurokinin-1 (NK1) antagonists and gastroprokinetic agents, (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine (CAS: 1152367-84-4) serves as a critical chiral building block.[1] Its absolute configuration and solid-state stability are paramount for regulatory compliance and formulation efficacy.[1]

This guide objectively compares the performance of different salt forms and structural analysis techniques for this compound. Unlike generic protocols, this document focuses on the specific challenges of crystallizing flexible morpholine derivatives and validating their absolute configuration.

The Core Challenge: Conformational Flexibility

The morpholine ring typically adopts a chair conformation, but the exocyclic dimethylaminomethyl group introduces rotational degrees of freedom. This flexibility often leads to oil formation rather than crystalline solids, making salt selection critical for successful X-ray diffraction (XRD) analysis.

Part 2: Comparative Analysis of Salt Forms

The choice of counterion dictates the success of crystallization and the utility of the resulting data. The following table compares the three most effective salt forms for this specific morpholine derivative based on crystallographic utility and pharmaceutical relevance.

FeatureHydrochloride (HCl) Salt L-Tartrate / D-Tartrate Salt Fumarate Salt
Primary Utility Solubility & BioavailabilityChiral Resolution & Absolute Config. Stability & Non-Hygroscopicity
Crystallinity Moderate (Often hygroscopic)High (Forms robust H-bond networks)High (High melting point)
Space Group Often

or


(Monoclinic)

or

Resolution Power Low (Conglomerate risk)Excellent (Diastereomeric salt)Low
XRD Suitability Good for packing analysisBest for Absolute Configuration Good for polymorphism study
Key Risk Hydrate formationSolvent inclusion (Solvates)Polymorphism

Expert Insight: For absolute configuration determination via Single Crystal XRD (SC-XRD), the Tartrate salt is superior. The presence of the known chiral center in the tartrate anion provides an internal reference, allowing for unambiguous assignment of the (R)-morpholine configuration even without heavy atoms. For formulation, the Fumarate is often preferred due to lower hygroscopicity.

Part 3: Experimental Protocols & Methodologies

Workflow 1: Salt Screening & Single Crystal Growth

Objective: Obtain X-ray quality crystals for (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine.

Protocol:

  • Stoichiometry Control: Dissolve 1.0 eq of the free amine in absolute ethanol (EtOH).

  • Acid Addition:

    • For HCl: Add 1.1 eq of 1M HCl in EtOH dropwise at 0°C.

    • For Tartrate: Add 1.0 eq of L-Tartaric acid dissolved in warm EtOH.

  • Supersaturation: Heat the solution to 50°C until clear, then filter through a 0.45 µm PTFE filter.

  • Vapor Diffusion (The "Anti-Solvent" Method):

    • Place the filtrate in a small inner vial.

    • Place this vial inside a larger jar containing Diisopropyl Ether (IPE) or Hexane .

    • Seal tightly and store at 4°C for 3-7 days.

  • Harvesting: Crystals of the tartrate salt typically appear as colorless prisms suitable for SC-XRD.[1]

Workflow 2: Absolute Configuration Determination (SC-XRD)

Objective: Confirm the (R)-configuration using the Flack Parameter.[1]

Data Collection Strategy:

  • Radiation Source: Use Cu Kα (λ = 1.54178 Å) rather than Mo Kα. The anomalous scattering signal for light atoms (C, N, O) is stronger with Copper radiation, which is crucial for this molecule if no heavy atom (like Br) is present.

  • Temperature: Collect data at 100 K to reduce thermal motion of the flexible exocyclic chain.

Validation Criteria (Self-Validating System):

  • R1 Value: Must be < 0.05 (5%).

  • Flack Parameter (x):

    • 
       (with 
      
      
      
      ): Confirms correct absolute structure.
    • 
      : Inverted structure (Wrong enantiomer).
      
    • Note: If using a Tartrate salt, the known configuration of the tartrate anion acts as an internal standard, rendering the Flack parameter less critical but still recommended.

Part 4: Structural Logic & Signaling Pathways

The following diagram illustrates the decision matrix for selecting the analytical path based on the physical state of the isolated salt.

SaltAnalysisWorkflow Start Start: (R)-Amine Free Base SaltScreen Salt Screening (HCl, Tartrate, Fumarate) Start->SaltScreen CrystCheck Crystalline Solid? SaltScreen->CrystCheck SCXRD Single Crystal XRD (SC-XRD) CrystCheck->SCXRD Yes (Prisms/Needles) PXRD Powder XRD (PXRD) (Amorphous Halo) CrystCheck->PXRD No (Oil/Powder) StructureSol Structure Solution (Direct Methods) SCXRD->StructureSol AbsConfig Absolute Configuration (Flack Parameter / Internal Ref) StructureSol->AbsConfig Refinement AltTech Alternative Techniques PXRD->AltTech VCD Vibrational Circular Dichroism (VCD) AltTech->VCD Preferred for Oils NMR Chiral NMR (Mosher's Acid) AltTech->NMR Secondary Option

Caption: Decision matrix for solid-state analysis. Green paths indicate the ideal workflow for definitive structural confirmation.

Part 5: Technical Data Summary

Expected Crystallographic Parameters

Based on analogous morpholine salts (e.g., 4-methylmorpholin-4-ium derivatives), the following parameters are typical for the (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine Tartrate :

ParameterExpected Value / Range
Crystal System Monoclinic
Space Group

(Chiral)
Z (Molecules/Unit Cell) 2 or 4
Morpholine Conformation Chair (Lowest energy state)
Substituent Orientation Equatorial (3-position substituent minimizes 1,3-diaxial interactions)
H-Bond Donor Protonated Nitrogen (

)
H-Bond Acceptor Carbonyl/Hydroxyl oxygens of Tartrate
Critical Interpretation of Packing

In the crystal lattice, the morpholinium cation typically forms a "sandwich" or "layered" structure with the tartrate anions. The protonated nitrogen (usually the more basic exocyclic amine, though the morpholine nitrogen is also basic) serves as the anchor point.

  • Observation: Look for short contact distances (

    
    ) between the ammonium proton and the carboxylate oxygen of the tartrate. This interaction rigidifies the flexible side chain, enabling high-resolution data collection.
    

Part 6: References

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881. Link

  • Thompson, A. L., & Watkin, D. J. (2009). "X-ray Crystallography and Absolute Structure Determination." Tetrahedron: Asymmetry, 20(6), 712-717. Link[1]

  • Bhatt, P. M., et al. (2008). "Co-crystal formation and the determination of absolute configuration." CrystEngComm, 10, 1747-1749. Link

  • Sawant, R. L., et al. (2013). "Synthesis and Crystal Structure of Morpholine Derivatives." Journal of Chemical Crystallography, 43, 22-28. (Provides analogous structural data for morpholine ring conformations).

  • Broad Institute. (2018). "Compounds and Methods Useful for Treating or Preventing Cancers."[2][3] WO 2018/183936 A1.[3] (Describes the synthesis and utility of morpholine-based building blocks). Link

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personal safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine, a morpholine derivative. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety and operational excellence within your laboratory.

Foundational Safety: Understanding the Hazard Profile

The core structure of this compound incorporates a morpholine ring and a dimethylamine group. Morpholine itself is classified as a flammable liquid and vapor that can cause severe skin burns and eye damage.[2][3] It is also harmful if swallowed or inhaled and toxic in contact with skin.[2][3] Amines, as a class, demand careful handling due to their potential for corrosivity and toxicity.[4][5] Therefore, it is prudent to treat (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine with a high degree of caution, assuming it possesses similar hazardous properties.

Anticipated Hazards:

  • Skin and Eye Corrosion: Direct contact is likely to cause severe burns and irreversible eye damage.[1]

  • Toxicity: Assumed to be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[2][6]

  • Flammability: While not confirmed, the potential for flammability should be considered, especially when handling larger quantities or using it in reactions with flammable solvents.[2][7]

Personal Protective Equipment (PPE): An Essential Barrier

A multi-layered approach to PPE is non-negotiable. The selection of appropriate barriers is the most critical step in mitigating exposure risks. All handling procedures should be conducted in a certified chemical fume hood to control vapor inhalation.[1][8]

PPE CategorySpecificationRationale & Expert Insight
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 compliant) and a full-face shield.[1][7]Standard safety glasses are insufficient. The combination of tightly fitting goggles and a face shield provides robust protection against splashes and potential vapors that can cause severe, irreversible eye damage.[7]
Hand Protection Chemical-resistant nitrile or neoprene gloves.[3][7]Amines can degrade common glove materials. Always check the manufacturer's compatibility chart. For prolonged operations or when handling concentrated solutions, double-gloving is a highly recommended practice to prevent breakthrough.
Body Protection Flame-resistant laboratory coat, fully buttoned. For larger quantities or tasks with a high splash potential, a chemical-resistant apron is also required.[7][8]This protects against accidental spills and splashes. Ensure the lab coat has long sleeves and is made of a material suitable for chemical resistance.
Footwear Closed-toe, chemical-resistant shoes.[7]Protects feet from potential spills.
Respiratory Protection Work must be conducted in a well-ventilated chemical fume hood.[1][9] In situations where a fume hood is not available or if there is a potential for high vapor concentration (e.g., large spills), a full-face respirator with an appropriate organic vapor/amine cartridge is necessary.[10]Engineering controls like a fume hood are the primary line of defense. Respirators are a secondary measure for non-routine or emergency situations.
Operational Plan: A Step-by-Step Handling Protocol

A systematic workflow minimizes the risk of exposure and ensures procedural consistency.

Preparation and Weighing:

  • Pre-use Inspection: Before starting, verify that the chemical fume hood is functioning correctly and that all necessary PPE is available and in good condition.

  • Designated Area: Conduct all manipulations within the fume hood.

  • Dispensing: For transferring the compound, especially in liquid form, use a syringe or pipette to minimize the risk of splashes and vapor release. Avoid pouring from an open container.[1]

  • Containment: Place the weighing vessel inside a larger secondary container (e.g., a beaker) to contain any potential spills.

Reaction Setup and Execution:

  • Glassware: Ensure all glassware is clean, dry, and free of cracks.

  • Inert Atmosphere: If the reaction is sensitive to air or moisture, establish an inert atmosphere (e.g., nitrogen or argon) before introducing the amine.[1]

  • Controlled Addition: Add (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine to the reaction vessel slowly and in a controlled manner, monitoring for any exothermic reactions.

  • Constant Vigilance: Never leave a reaction unattended.

PPE_Workflow start Start: Handling (R)-N,N-Dimethyl-1- (morpholin-3-yl)methanamine fume_hood Is a certified chemical fume hood available and operational? start->fume_hood stop STOP! Do not proceed without proper ventilation. fume_hood->stop No ppe_check Don appropriate PPE: - Goggles & Face Shield - Nitrile/Neoprene Gloves - Lab Coat - Closed-toe shoes fume_hood->ppe_check Yes task_assessment Assess the task: Small scale (<1g) or Large scale/High Splash Risk? ppe_check->task_assessment small_scale Standard Handling Protocol: - Use syringe/pipette for transfer - Work within secondary containment task_assessment->small_scale Small Scale large_scale Enhanced Precautions: - Add chemical-resistant apron - Consider double-gloving task_assessment->large_scale Large Scale spill_check Spill Occurred? small_scale->spill_check large_scale->spill_check no_spill Proceed with experiment spill_check->no_spill No spill_protocol Execute Spill Response Protocol spill_check->spill_protocol Yes end_experiment Experiment Complete no_spill->end_experiment spill_protocol->end_experiment disposal Segregate and Dispose of Waste in labeled hazardous waste container end_experiment->disposal

Emergency and Disposal Protocols

Spill Response: In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain: For small spills within the fume hood, use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[7] Use non-sparking tools to collect the material.[7]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills: For large spills, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Disposal Plan: Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance.

  • Waste Segregation: All waste containing (R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine, including contaminated solids (gloves, absorbent pads) and liquids, must be collected in a dedicated hazardous waste container.[7][9]

  • Container Requirements: The waste container must be made of a compatible material (e.g., high-density polyethylene), be leak-proof, and kept securely closed when not in use.[7][9]

  • Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "(R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine".[7] Do not use abbreviations.

  • Storage: Store the waste container in a designated, cool, dry, and well-ventilated satellite accumulation area, away from incompatible materials like strong oxidizing agents and acids.[7]

  • Final Disposal: Contact your institution's EHS office or a licensed chemical waste disposal contractor for pickup and final disposal.[11] Never pour amine waste down the drain.[11]

By integrating these detailed protocols into your daily laboratory operations, you build a foundation of safety that protects researchers and ensures the integrity of your work. This guide serves as a living document; always consult with your institution's safety office and review any new information as it becomes available.

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.).
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Morpholine - SAFETY DATA SHEET. (2025, April 16).
  • Safety precautions for working with 3-propylmorpholine in a lab setting. (2025). BenchChem.
  • Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Comprehensive Guide for Laboratory Professionals. (2025). BenchChem.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9).
  • Morpholine - SAFETY DATA SHEET. (2020, March 16). Thames River Chemical Corp.
  • Personal protective equipment for handling Amino-PEG6-amine. (2025). BenchChem.
  • Proper Disposal of Boc-NH-PEG6-amine: A Step-by-Step Guide for Laboratory Professionals. (2025). BenchChem.
  • SAFETY DATA SHEET: Morpholine. (n.d.). Carl ROTH.
  • In-Laboratory Treatment of Chemical Waste. (n.d.). Safety & Risk Services.
  • Personal Protective Equipment (PPE). (2025, September 12). US EPA.
  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle.
  • Guide to Laboratory Sink/Sewer Disposal of Wastes. (n.d.). Vanderbilt University.
  • SAFETY DATA SHEET: Morpholin-3-one. (2016, February 4). Fisher Scientific.
  • Handling of Amine-Based Wastewater Produced During Carbon Capture. (2019, December 31).
  • SAFETY DATA SHEET: N-Methylmorpholine. (2010, June 14). Fisher Scientific.
  • SAFETY DATA SHEET. (2010, October 25). Fisher Scientific.
  • Safety Data Sheet METHENAMINE 3%. (n.d.). ChemSupply Australia.
  • SAFETY DATA SHEET. (2025, September 22). MilliporeSigma.
  • SAFETY DATA SHEET. (2025, September 11). Sigma-Aldrich.
  • SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET: Polysorbate 20. (2010, December 22). Fisher Scientific.
  • Safety Data Sheet: N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine. (2019, August 28). Chemos GmbH & Co. KG.

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Retrosynthesis Analysis

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(R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.